PF-06840003
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an inhibitor of indoleamine 2,3-dioxygenase; structure in first source
Properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLDYKORJEOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630149 | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-05-4 | |
| Record name | PF-06840003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-06840003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of PF-06840003
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003 (also known as EOS200271) is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme.[1][2] Overexpressed in a wide array of cancers, IDO1 facilitates tumor evasion from the host immune system by catalyzing the degradation of the essential amino acid tryptophan.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a highly selective, orally bioavailable inhibitor of the IDO1 enzyme.[2] The central mechanism of action of this compound is the targeted inhibition of IDO1, which leads to the restoration of an effective anti-tumor immune response.[1]
The IDO1 enzyme is a critical regulator of immune responses. In the tumor microenvironment, cancer cells and other cells can upregulate the expression of IDO1. This enzyme catabolizes the essential amino acid tryptophan into kynurenine.[1] This process has two major immunosuppressive consequences:
-
Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment leads to the anergy (functional inactivation) and apoptosis (programmed cell death) of effector T cells, which are crucial for killing cancer cells.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs). Tregs suppress the activity of other immune cells, further dampening the anti-tumor immune response.
By selectively inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This action is hypothesized to reverse the immunosuppressive tumor microenvironment by:
-
Restoring Tryptophan Levels: Increasing the local concentration of tryptophan, thereby supporting the proliferation and cytotoxic function of effector T cells.
-
Reducing Kynurenine Levels: Decreasing the concentration of immunosuppressive kynurenine, which in turn is expected to reduce the number and suppressive activity of Tregs.
Preclinical studies have demonstrated that this compound can reduce intratumoral kynurenine levels by over 80% and inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 (µM) | Reference |
| IDO1 | Human | Enzymatic Assay | 0.41 | [3] |
| IDO1 | Dog | Enzymatic Assay | 0.59 | [3] |
| IDO1 | Mouse | Enzymatic Assay | 1.5 | [3] |
| IDO1 | Human | HeLa Cell-Based Assay | 1.8 | [3] |
| IDO1 | Human | LPS/IFNγ-stimulated THP-1 Cell Assay | 1.7 | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | T1/2 (hours) | Bioavailability (%) | Reference |
| Mouse | Oral | 16-19 (predicted) | - | [2] |
| Rat | Oral | 16-19 (predicted) | - | [2] |
Table 3: Clinical Pharmacokinetics of PF-06840002 (Active Enantiomer) in Malignant Glioma Patients
| Parameter | Value | Reference |
| Median Time to Maximum Plasma Concentration (Tmax) | 1.5 - 3.0 hours | [4][5] |
| Mean Elimination Half-life (T1/2) | 2 - 4 hours | [4][5] |
Table 4: Clinical Pharmacodynamics of this compound in Malignant Glioma Patients (500 mg BID)
| Parameter | Value | Reference |
| Maximum Mean Percentage Inhibition of 13C10 Kynurenine | 75% | [4][5] |
| Maximum Mean Percentage Inhibition of Endogenous Kynurenine | 24% | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing IDO1 inhibition and its downstream effects.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified IDO1.
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Enzyme and Substrate: Recombinant human IDO1 enzyme is used. The substrate is L-tryptophan.
-
Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used to maintain pH.
-
Cofactors: Methylene blue and ascorbic acid are included as cofactors to maintain the heme iron of IDO1 in its active reduced state. Catalase is also added to prevent enzyme inactivation by hydrogen peroxide.
-
Procedure:
-
A reaction mixture containing the assay buffer, cofactors, and L-tryptophan is prepared.
-
Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.
-
The reaction is initiated by the addition of the IDO1 enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.
-
-
Detection: The concentration of the product, kynurenine, is measured. This is often done by converting N-formylkynurenine to kynurenine through acid hydrolysis and then measuring the absorbance of a colored product formed after the addition of p-dimethylaminobenzaldehyde at 480 nm.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the IDO1 enzymatic activity, is calculated from the dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)
This assay assesses the ability of this compound to inhibit IDO1 activity within a cellular context.
-
Cell Lines: Human cell lines that can be induced to express IDO1, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are commonly used.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for approximately 24 hours.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with IFNγ to induce IDO1 expression.
-
After induction, the medium is replaced with fresh medium containing varying concentrations of this compound (or vehicle control).
-
The cells are incubated for a further 24 hours.
-
-
Detection: The concentration of kynurenine in the cell culture supernatant is measured, typically by HPLC or by a colorimetric method as described above.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.
T-Cell Proliferation Assay
This functional assay evaluates the ability of this compound to reverse IDO1-mediated suppression of T-cell proliferation.
-
Co-culture System:
-
IDO1-expressing cells: IFNγ-treated tumor cells (e.g., HeLa or SKOV-3) are used to create an immunosuppressive environment.
-
T-cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are used as the responder cells.
-
-
T-cell Stimulation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals received during an immune response.
-
Procedure:
-
IDO1-expressing cells are seeded in a culture plate.
-
T-cells are added to the culture, along with the anti-CD3/anti-CD28 stimulating antibodies.
-
Varying concentrations of this compound (or vehicle control) are added to the co-culture.
-
The co-culture is incubated for 3-5 days.
-
-
Detection of Proliferation: T-cell proliferation is measured using one of several methods:
-
[3H]-Thymidine incorporation: A radiolabeled nucleotide that is incorporated into the DNA of proliferating cells.
-
CFSE staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
CellTiter-Glo®: A luminescent assay that measures ATP levels, which correlate with the number of viable, metabolically active cells.
-
-
Data Analysis: The ability of this compound to restore T-cell proliferation in the presence of IDO1-expressing cells is quantified.
In Vivo Kynurenine Measurement
This experiment assesses the pharmacodynamic effect of this compound in a living organism.
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Animal Models: Syngeneic tumor models in mice are often used, where a mouse tumor cell line is implanted into an immunocompetent mouse of the same strain.
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Procedure:
-
Tumors are allowed to establish in the mice.
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Mice are treated with this compound (or vehicle control) orally.
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At various time points after treatment, blood samples and tumor tissue are collected.
-
-
Detection: The concentrations of tryptophan and kynurenine in the plasma and tumor homogenates are measured using liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: The kynurenine/tryptophan ratio is calculated as a measure of IDO1 activity. The percentage reduction in this ratio in the this compound-treated group compared to the control group indicates the in vivo efficacy of the inhibitor.
Visualizations
The following diagrams illustrate the IDO1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PF-06840003: A Technical Guide to a Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). PF-06840003 is a potent and highly selective, orally bioavailable small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction to IDO1 and its Role in Immuno-Oncology
The catabolism of tryptophan is a critical metabolic pathway that regulates immune responses. The enzyme IDO1 is the rate-limiting step in this pathway, converting tryptophan to kynurenine.[1] In the tumor microenvironment, the expression of IDO1 is often upregulated in response to inflammatory stimuli such as interferon-gamma (IFN-γ).[1] This increased IDO1 activity leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively suppress effector T cells and enhance the function of immunosuppressive Tregs.[1][2]
The immunosuppressive activity of IDO1 has been implicated as a resistance mechanism to immune checkpoint inhibitors.[2] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.
This compound: A Selective IDO1 Inhibitor
This compound (also known as EOS200271) is an investigational, orally active small molecule that selectively inhibits the IDO1 enzyme.[3] It is a tryptophan non-competitive, non-heme binding inhibitor, a characteristic that distinguishes it from many other IDO1 inhibitors.[2] Preclinical studies have demonstrated its ability to reverse IDO1-induced T-cell anergy in vitro and to inhibit tumor growth in multiple syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][4] Notably, this compound is also brain-penetrant, suggesting its potential for treating central nervous system (CNS) malignancies.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for comparison and evaluation.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 (µM) | Reference |
| Enzymatic Assay | IDO1 | Human (hIDO1) | 0.41 | [3] |
| Enzymatic Assay | IDO1 | Dog (dIDO1) | 0.59 | [3] |
| Enzymatic Assay | IDO1 | Mouse (mIDO1) | 1.5 | [3] |
| Cellular Assay (HeLa) | IDO1 | Human | 1.8 | [3] |
| Cellular Assay (LPS/IFNγ-stimulated THP-1) | IDO1 | Human | 1.7 | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Key Findings | Reference |
| Mouse | Oral | Low to moderate clearance | [4] |
| Rat | Not Specified | Good CNS penetration | [4] |
| Human (predicted) | Oral | t1/2 of 16-19 hours | [3] |
Table 3: In Vivo Efficacy of this compound
| Mouse Model | Treatment | Key Findings | Reference |
| Syngeneic Tumor Models (unspecified) | Monotherapy and combination with checkpoint inhibitors | >80% reduction in intratumoral kynurenine levels; inhibited tumor growth | [2][4] |
| GL261 Murine Glioma Model | Combination with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, and temozolomide | Synergistic anti-tumor effect | [5][7] |
| Pan02, B16-F10, CT26, MC38, 4T1, Renca Models | Monotherapy | Significant antitumor activity | [4] |
| CT26 Model | Combination with anti-PD-L1 mAb | Very good synergy | [4] |
Table 4: Clinical Pharmacokinetics of this compound (in patients with recurrent malignant glioma)
| Dose | Tmax (hr) | t1/2 (hr) | CSF-to-Plasma Ratio | Reference |
| Single Oral Dose (Cycle 1 Day 1) | 1.5 - 3.0 | 2 - 4 | 1.00 | [2][8] |
| 500 mg BID | - | - | - | [2][8] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of an IDO1 inhibitor like this compound typically follows a structured workflow, from initial enzymatic and cellular screening to in vivo efficacy studies.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 7. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06840003: A Technical Guide to a Potent and Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06840003, also known as EOS200271, is a potent, selective, and orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway, and its upregulation in the tumor microenvironment is a significant mechanism of immune evasion. By inhibiting IDO1, this compound restores T-cell function and enhances anti-tumor immunity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to support further research and development.
Chemical Structure and Properties
This compound is a racemic mixture, with its activity primarily attributed to the PF-06840002 enantiomer. It is a highly efficient compound that demonstrates tight packing within the IDO1 enzyme.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |
| SMILES | O=C(C(C1=CNC2=C1C=C(F)C=C2)C3)NC3=O[1] |
| Formula | C₁₂H₉FN₂O₂[1] |
| Molecular Weight | 232.21 g/mol [1] |
| CAS Number | 198474-05-4[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Light yellow to yellow solid[1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[1] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.
This has two primary immunosuppressive effects:
-
Tryptophan Depletion: T-effector cells are highly sensitive to tryptophan levels. Depletion of this amino acid arrests their proliferation and induces anergy (a state of non-responsiveness).
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis of effector T-cells, further suppressing the anti-tumor immune response.
By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby reversing these immunosuppressive effects. This leads to the restoration of effector T-cell function and a reduction in the number and activity of Tregs within the tumor microenvironment.
Pharmacological Properties
Pharmacodynamics
This compound demonstrates potent and selective inhibition of IDO1 across multiple species.
| Parameter | Species | Value (IC₅₀) |
| IDO1 Inhibition | Human | 0.41 µM |
| Dog | 0.59 µM | |
| Mouse | 1.5 µM | |
| TDO2 Inhibition | Human | 140 µM |
In vivo, this compound has been shown to reduce intratumoral kynurenine levels by over 80% in mice.[2] This leads to the inhibition of tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and a predicted long half-life in humans.
| Species | Oral Bioavailability | Predicted Half-life (t₁/₂) |
| Mouse | 59% | 16-19 hours |
| Rat | 94% | 16-19 hours |
| Dog | 19% | - |
| Human | - | 16-19 hours[2] |
Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo evaluation of this compound.
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This assay measures the ability of this compound to inhibit IFNγ-induced IDO1 activity in HeLa cells by quantifying kynurenine production.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Recombinant human IFNγ
-
This compound
-
Trichloroacetic acid (TCA)
-
4-(Dimethylamino)benzaldehyde (DMAB) in acetic acid
-
96-well plates
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours.
-
Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 24 hours).
-
To measure kynurenine, transfer a portion of the cell culture supernatant to a new plate.
-
Precipitate proteins by adding TCA to the supernatant.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the clear supernatant to another 96-well plate.
-
Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 492 nm using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
In Vivo Pharmacodynamic Assay (Syngeneic Mouse Model)
This protocol describes the assessment of this compound's ability to reduce kynurenine levels in the plasma and tumor of a syngeneic mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma)
-
BALB/c mice
-
This compound formulation for oral gavage
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system for kynurenine and tryptophan analysis
Procedure:
-
Implant tumor cells subcutaneously into the flank of BALB/c mice.
-
Allow tumors to establish to a palpable size.
-
Administer this compound orally at the desired dose and schedule.
-
At selected time points after dosing, collect blood samples via a suitable method (e.g., retro-orbital bleed) into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in an appropriate buffer.
-
Prepare plasma and tumor homogenate samples for LC-MS/MS analysis. This typically involves protein precipitation followed by centrifugation.
-
Analyze the samples for tryptophan and kynurenine concentrations using a validated LC-MS/MS method.
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.
References
An In-Depth Technical Guide to PF-06840003: A Selective IDO1 Inhibitor Targeting the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06840003 (also known as EOS200271) is a potent and highly selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor-mediated immune evasion. By catalyzing the conversion of tryptophan to kynurenine, IDO1 depletes the local microenvironment of an essential amino acid for T-cell function and produces immunosuppressive kynurenine metabolites. This compound has demonstrated the ability to reverse this immunosuppression in preclinical models and has been evaluated in a Phase 1 clinical trial for the treatment of malignant glioma. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound.
Introduction: The Kynurenine Pathway and IDO1 in Immuno-Oncology
The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals.[1] Under normal physiological conditions, it is essential for the production of vital molecules such as NAD+. However, in the context of cancer, the pathway is often hijacked by tumor cells to create an immunosuppressive microenvironment.[1][2] A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1).[1]
IDO1 is overexpressed in a wide range of cancers and its activity leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, inhibits the proliferation and activation of effector T-cells.[2]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the generation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[3]
Given its central role in tumor immune escape, IDO1 has emerged as a promising therapeutic target in immuno-oncology.[2] Small molecule inhibitors of IDO1, such as this compound, aim to block this enzymatic activity, thereby restoring T-cell function and enhancing the body's natural anti-tumor immunity.
This compound: Mechanism of Action
This compound is a highly selective inhibitor of the IDO1 enzyme.[2] It binds to IDO1, blocking its ability to convert tryptophan into N-formylkynurenine, the first step in the kynurenine pathway.[2] This inhibition leads to a decrease in kynurenine levels and a restoration of tryptophan concentrations within the tumor microenvironment. The expected downstream effects of this action are an increased proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and a reduction in immunosuppressive regulatory T-cells (Tregs).[2]
dot
Quantitative Data
In Vitro Potency and Selectivity
This compound is a potent inhibitor of IDO1 across multiple species. The half-maximal inhibitory concentrations (IC50) have been determined in both enzymatic and cellular assays.
| Target | Assay Type | Species | IC50 (µM) | Reference |
| IDO1 | Enzymatic | Human | 0.41 | [4][5] |
| Mouse | 1.5 | [4][5] | ||
| Dog | 0.59 | [4][5] | ||
| Cellular (HeLa) | Human | 1.8 | [4] | |
| Cellular (THP-1) | Human | 1.7 | [4] | |
| TDO2 | Enzymatic | Human | 140 | [4] |
| IDO2 | Enzymatic | Human | >50 | [6] |
| Mouse | >50 | [6] | ||
| CYP Isozymes | Enzymatic | Human | >100 (except 2C19) | [4] |
| CYP2C19 | Enzymatic | Human | 78 | [4] |
Note: The data demonstrates high selectivity for IDO1 over the related enzymes TDO2 and IDO2, as well as most major CYP isozymes.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating good oral bioavailability.
| Species | Oral Bioavailability (%) | Predicted Human Half-life (h) | Reference |
| Mouse | 59 | - | [4] |
| Rat | 94 | - | [7] |
| Dog | 19 | - | [7] |
| Human | - | 16-19 | [4][5] |
Phase 1 Clinical Trial Pharmacokinetics (NCT02764151)
A Phase 1, first-in-human, dose-escalation study of this compound was conducted in patients with recurrent malignant glioma.[8]
| Dose Cohort | Number of Patients | Median Tmax (h) | Mean Elimination Half-life (h) | CSF-to-Plasma Ratio |
| 125 mg QD | 2 | 1.5 - 3.0 | 2 - 4 | 1.00 |
| 250 mg QD | 4 | 1.5 - 3.0 | 2 - 4 | 1.00 |
| 250 mg BID | 3 | 1.5 - 3.0 | 2 - 4 | 1.00 |
| 500 mg BID | 8 | 1.5 - 3.0 | 2 - 4 | 1.00 |
Data is for the active enantiomer PF-06840002 on Cycle 1, Day 1.[8] The excellent CSF-to-plasma ratio of 1.00 indicates significant central nervous system penetration, a critical feature for treating brain tumors.
Pharmacodynamics and Clinical Efficacy (NCT02764151)
The pharmacodynamic effects and preliminary efficacy were evaluated in the Phase 1 trial.
| Parameter | Result | Reference |
| Kynurenine Inhibition (500 mg BID) | 75% max. mean inhibition of ¹³C-kynurenine | [8] |
| 24% max. mean inhibition of endogenous kynurenine | [8] | |
| Disease Control Rate | 47% (8 out of 17 patients) | [8] |
| Mean Duration of Stable Disease | 32.1 weeks (range: 12.1 - 72.3 weeks) | [8] |
Experimental Protocols
In Vitro IDO1 Enzyme Activity Assay (Absorbance-Based)
This assay measures the direct enzymatic activity of purified recombinant IDO1.
Principle: The formation of kynurenine from tryptophan is quantified by its absorbance at 321 nm.
Materials:
-
Purified recombinant IDO1 protein
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction Mix: 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase in Assay Buffer
-
Substrate: 400 µM L-tryptophan
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Add Assay Buffer to each well of the microplate.
-
Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the Reaction Mix to all wells.
-
Add the purified recombinant IDO1 protein to each well.
-
Initiate the reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Read the absorbance of the supernatant at 321 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
dot
Cellular IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Principle: IDO1 expression is induced in HeLa cells with interferon-gamma (IFN-γ). The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Human IFN-γ
-
Test compound (e.g., this compound)
-
TCA solution (6.1 N)
-
p-DMAB reagent (2% w/v in acetic acid)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Induce IDO1 expression by adding human IFN-γ (final concentration 10 ng/mL) to the cell culture medium.
-
Simultaneously, add the test compound at various concentrations to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
After incubation, collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the samples to remove any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of 2% p-DMAB reagent to each well.
-
Measure the absorbance at 480 nm.
-
Calculate the kynurenine concentration using a standard curve and determine the IC50 value of the test compound.[9]
T-Cell Co-Culture Assay
This assay assesses the ability of an IDO1 inhibitor to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing tumor cells.
Principle: IDO1-expressing tumor cells (e.g., SKOV-3) are co-cultured with T-cells (e.g., Jurkat). T-cell activation is measured by the secretion of IL-2. An effective IDO1 inhibitor will block kynurenine production by the tumor cells and restore the ability of the T-cells to produce IL-2 upon stimulation.
Materials:
-
IDO1-expressing tumor cell line (e.g., SKOV-3)
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium
-
Human IFN-γ
-
T-cell activators (e.g., PHA and PMA)
-
Test compound (e.g., this compound)
-
IL-2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed the tumor cells in a 96-well plate and induce IDO1 expression with IFN-γ overnight.
-
The next day, replace the medium with fresh medium containing the test compound at various concentrations.
-
Add the T-cells to the wells.
-
Stimulate the T-cells with activators (e.g., PHA and PMA).
-
Co-culture the cells for 24-48 hours.
-
Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.
-
Determine the concentration of the test compound that results in a 50% recovery of IL-2 production (EC50).
dot
In Vivo Syngeneic Mouse Tumor Models
These models are used to evaluate the anti-tumor efficacy of IDO1 inhibitors in an immunocompetent setting. The GL261 murine glioma model has been specifically mentioned in the context of this compound preclinical studies.[3][10]
Principle: Syngeneic tumor cells (e.g., GL261 glioma cells) are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6). The mice are then treated with the test compound, and tumor growth and survival are monitored.
General Protocol (using GL261 model as an example):
-
Cell Culture: Culture GL261 murine glioma cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Tumor Implantation:
-
For intracranial models, stereotactically inject a suspension of GL261 cells (e.g., 1 x 10⁵ cells) into the brain of C57BL/6 mice.[11]
-
For subcutaneous models, inject GL261 cells into the flank of the mice.
-
-
Treatment: Once tumors are established (e.g., palpable for subcutaneous models or after a set number of days for intracranial models), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (administered orally, e.g., daily or twice daily)
-
Combination therapy (e.g., this compound with an immune checkpoint inhibitor like anti-PD-1 or anti-CTLA-4)
-
-
Monitoring:
-
Measure tumor volume regularly (for subcutaneous models) using calipers.
-
Monitor animal body weight and overall health.
-
Monitor survival.
-
-
Endpoint Analysis:
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
Excise tumors for analysis of kynurenine and tryptophan levels, and for immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IDO1 with a promising preclinical and early clinical profile. Its ability to penetrate the central nervous system makes it a particularly interesting candidate for the treatment of brain malignancies. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on the kynurenine pathway and IDO1 inhibition in the field of immuno-oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. td2inc.com [td2inc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syngeneic murine glioblastoma models: reactionary immune changes and immunotherapy intervention outcomes - PMC [pmc.ncbi.nlm.nih.gov]
PF-06840003: A Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06840003 is a potent and highly selective, orally bioavailable inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][3] By inhibiting IDO1, this compound disrupts this immunosuppressive mechanism, leading to the restoration of T-cell function and enhanced anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its investigation in cancer immunotherapy.
Core Mechanism of Action
This compound exerts its anti-tumor effects by targeting the IDO1-mediated tryptophan catabolism pathway. In the tumor microenvironment, cancer cells and immune cells can upregulate IDO1, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[1][2] This has two primary immunosuppressive consequences:
-
Tryptophan Deprivation: T-cells, particularly effector T-cells, are highly sensitive to tryptophan levels. Depletion of this essential amino acid induces a state of anergy (unresponsiveness) and apoptosis in T-cells, thereby blunting the anti-tumor immune response.[1][2]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to an immunosuppressive milieu.[1]
This compound directly binds to and inhibits the enzymatic activity of IDO1, preventing the conversion of tryptophan to kynurenine.[4] This leads to a reversal of the immunosuppressive effects by:
-
Restoring Tryptophan Levels: Increasing the local concentration of tryptophan, which allows for the normal proliferation and activation of effector T-cells.[4]
-
Reducing Kynurenine Production: Decreasing the levels of immunosuppressive kynurenine metabolites, thereby reducing the activity of Tregs and MDSCs.[4]
The net effect is a restoration of immune surveillance and an enhanced anti-tumor immune response.[4]
Signaling Pathway
References
- 1. Syngeneic Mouse Model of Glioblastoma: Intracranial Implantation of GL261 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GL261 Syngeneic Mouse Model of Glioblastoma I CRO services [explicyte.com]
An In-depth Technical Guide to PF-06840003: A Brain-Penetrant IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that fosters an immunosuppressive tumor microenvironment by catalyzing the catabolism of tryptophan to kynurenine. This metabolic shift impairs T-cell function and promotes immune tolerance, thereby facilitating tumor growth and resistance to immunotherapy. PF-06840003 is a highly selective, orally bioavailable, and brain-penetrant small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential application of this compound in oncology and other relevant fields.
Introduction
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a key therapeutic target in immuno-oncology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, the expression and activity of IDO1 are often upregulated, leading to two key immunosuppressive consequences: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which have direct T-cell inhibitory and pro-apoptotic effects.[3][5] This creates a state of localized immune tolerance that allows cancer cells to evade immune surveillance.[1][6]
This compound (also known as EOS200271) is an investigational small molecule designed to be a potent and highly selective inhibitor of the IDO1 enzyme.[1][7] A significant feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of primary brain tumors and brain metastases. This guide summarizes the available technical data on this compound, providing a detailed resource for the scientific community.
Mechanism of Action
This compound is an orally available hydroxyamidine that functions as a potent and selective inhibitor of IDO1.[3][8] Upon administration, this compound targets and binds to the IDO1 enzyme, blocking its catalytic activity.[3] This inhibition prevents the conversion of tryptophan to kynurenine.[3] The primary downstream effects of IDO1 inhibition by this compound are the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine concentrations within the tumor microenvironment.[1][6]
This shift in the metabolic landscape is hypothesized to reverse IDO1-mediated immune suppression through several mechanisms:
-
Restoration of T-cell Function: By preventing tryptophan depletion, this compound is thought to restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[3]
-
Reduction of Regulatory T-cells (Tregs): The accumulation of kynurenine is known to promote the differentiation and function of Tregs, which are potent suppressors of anti-tumor immunity. By reducing kynurenine levels, this compound may decrease the presence and activity of Tregs in the tumor microenvironment.[3]
-
Enhanced Immune Surveillance: The overall effect of IDO1 inhibition by this compound is the reactivation of the host's anti-tumor immune response, potentially leading to tumor cell elimination.[1]
The signaling pathways affected by IDO1 activity and its inhibition are complex and involve multiple downstream effectors.
Quantitative Data
In Vitro Potency
The inhibitory activity of this compound against IDO1 has been characterized in both enzymatic and cellular assays.
| Assay Type | Target | Species | IC50 (µM) | Reference |
| Enzymatic | IDO1 | Human (hIDO1) | 0.41 | [2][8] |
| Enzymatic | IDO1 | Mouse (mIDO1) | 1.5 | [7][9] |
| Enzymatic | IDO1 | Dog (dIDO1) | 0.59 | [7][9] |
| Cellular (HeLa) | IDO1 | Human | 1.8 | [7][9] |
| Cellular (THP-1) | IDO1 | Human | 1.7 | [7][9] |
| Enzymatic | TDO2 | Human (hTDO2) | 140 | [8] |
IC50: Half maximal inhibitory concentration.
Preclinical Pharmacokinetics and Efficacy
Preclinical studies have demonstrated the in vivo activity and favorable pharmacokinetic profile of this compound.
| Parameter | Species | Value | Reference |
| Kynurenine Reduction (intratumoral) | Mouse | >80% | [2] |
| Predicted Human Half-life (t1/2) | Human | 16-19 hours | [2] |
| CNS Penetration | Rat | Good | [8] |
Clinical Pharmacokinetics (Phase 1)
A Phase 1 study in patients with recurrent malignant glioma provided key pharmacokinetic data for the active enantiomer, PF-06840002.[10][11]
| Parameter | Dose | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | Multiple | 1.5 - 3.0 hours | [10][11] |
| Mean Elimination Half-life (t1/2) | Multiple | 2 - 4 hours | [10][11] |
| CSF-to-Plasma Ratio | 500 mg BID | 1.00 | [10][11] |
| Urinary Recovery | Multiple | < 1% | [10][11] |
CSF: Cerebrospinal fluid. BID: Twice daily.
Clinical Pharmacodynamics and Efficacy (Phase 1)
The Phase 1 study also assessed the pharmacodynamic effects and preliminary efficacy of this compound.[10][11]
| Parameter | Dose | Value | Reference |
| Maximum Mean Inhibition of 13C10 Kynurenine | 500 mg BID | 75% | [10][11] |
| Maximum Mean Inhibition of Endogenous Kynurenine | 500 mg BID | 24% | [10][11] |
| Disease Control Rate | All doses | 47% (8/17 patients) | [10][11] |
| Mean Duration of Stable Disease | All doses | 32.1 weeks (range: 12.1-72.3) | [10][11] |
Experimental Protocols
In Vitro IDO1 Enzymatic Inhibition Assay
This protocol describes a common method for determining the in vitro potency of an IDO1 inhibitor.[7]
Methodology:
-
Preparation: Prepare the assay buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase. Prepare solutions of recombinant IDO1 enzyme, serial dilutions of this compound, and L-tryptophan.[7]
-
Reaction Setup: In a 96-well plate, combine the assay buffer, IDO1 enzyme, and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding L-tryptophan. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]
-
Termination: Stop the reaction by adding a solution of trichloroacetic acid (TCA).[7]
-
Kynurenine Measurement: Incubate the plate at an elevated temperature (e.g., 50-65°C) to facilitate the hydrolysis of N-formylkynurenine to kynurenine. Centrifuge the plate to pellet the precipitated protein. The concentration of kynurenine in the supernatant is then quantified, typically by HPLC or a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB), with absorbance read at 480 nm.[12]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.
Methodology:
-
Cell Culture: Plate a suitable human cell line that expresses IDO1 upon stimulation (e.g., HeLa or THP-1 cells) in a 96-well plate and allow them to adhere.[7][9]
-
IDO1 Induction: Treat the cells with an inducing agent, typically interferon-gamma (IFN-γ), to upregulate IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for a specified period.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, often using the same methods described for the enzymatic assay (HPLC or colorimetric detection).[12]
-
Data Analysis: Determine the EC50 value, which represents the concentration of this compound that causes a 50% reduction in kynurenine production in the cellular assay.
In Vivo Murine Syngeneic Tumor Models
These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent host.[13]
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) into syngeneic mice (e.g., BALB/c, C57BL/6).[13]
-
Tumor Growth Monitoring: Monitor tumor growth by regular caliper measurements.
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer this compound orally, typically daily. A vehicle control group is included. Combination therapy arms, for example with an anti-PD-1 or anti-CTLA-4 antibody, can also be included.[13]
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure kynurenine and tryptophan levels to confirm target engagement.
Assessment of Brain Penetration
The ability of this compound to cross the blood-brain barrier is a key characteristic.
Methodology:
-
In Vivo Dosing: Administer this compound to a suitable animal model (e.g., rats).[14]
-
Sample Collection: At various time points after dosing, collect blood and brain tissue.
-
Concentration Measurement: Determine the concentration of this compound in both plasma and brain homogenates using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Kp: Calculate the brain-to-plasma concentration ratio (Kp).
-
Determination of Unbound Fractions: Measure the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain) using techniques like equilibrium dialysis.
-
Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu = Kp * fu,plasma / fu,brain). A Kp,uu value close to or greater than 1 generally indicates efficient brain penetration.[14]
Clinical Development
This compound has been evaluated in a Phase 1 clinical trial (NCT02764151) in patients with recurrent malignant glioma.[10][15] This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.[16][17] The study employed a dose-escalation design with cohorts receiving doses ranging from 125 mg once daily to 500 mg twice daily.[10][11] The results indicated that this compound was generally well-tolerated up to 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.[10][11]
Conclusion
This compound is a potent, selective, and brain-penetrant inhibitor of IDO1 that has demonstrated promising preclinical activity and a manageable safety profile in early clinical development. Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for the treatment of central nervous system malignancies. The data summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies and standard-of-care treatments. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at further elucidating the role of IDO1 inhibition in cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pfizer.com [pfizer.com]
- 16. academic.oup.com [academic.oup.com]
- 17. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PF-06840003: A Potent and Selective IDO1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PF-06840003 is an investigational, orally bioavailable small molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an immunosuppressive enzyme frequently overexpressed in various cancers, playing a crucial role in tumor immune evasion.[1][3][4] Preclinical research has demonstrated that this compound effectively reverses IDO1-mediated T-cell anergy, reduces intratumoral kynurenine levels, and inhibits tumor growth in syngeneic models, particularly when used in combination with immune checkpoint inhibitors.[2][3][4][5] With favorable predicted human pharmacokinetic properties and the ability to penetrate the central nervous system (CNS), this compound has been identified as a promising candidate for cancer immunotherapy.[2][3][6][7]
Mechanism of Action: Targeting the IDO1 Pathway
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 exerts its immunosuppressive effects through two primary mechanisms: tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[8][10][11] This leads to the anergy and apoptosis of effector T-cells, and the enhanced function of regulatory T-cells (Tregs), thereby fostering an immune-tolerant tumor microenvironment.[2][3][12]
This compound is a non-competitive, non-heme binding inhibitor of IDO1.[7] It targets and binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[11] This inhibition is intended to restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, while reducing the population of tumor-associated Tregs.[1][11]
In Vitro Preclinical Findings
This compound has demonstrated potent and selective inhibition of the IDO1 enzyme in various in vitro assays. The compound effectively reverses IDO1-induced T-cell anergy and inhibits tryptophan catabolism in cellular models.[2][3][13]
Quantitative In Vitro Data
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Enzymatic Assay | Human IDO1 | - | 0.41 µM | [13] |
| Enzymatic Assay | Dog IDO1 | - | 0.59 µM | [13] |
| Enzymatic Assay | Mouse IDO1 | - | 1.5 µM | [13] |
| Cellular Assay | IDO1 Activity | HeLa | 1.8 µM | [13] |
| Cellular Assay | IDO1 Activity | LPS/IFNγ-stimulated THP-1 | 1.7 µM | [13] |
Experimental Protocols
HeLa Cellular Assay for IDO1 Activity:
-
HeLa cells are cultured in appropriate media and seeded into plates.
-
Cells are stimulated with IFN-γ to induce the expression of the IDO1 enzyme.
-
Varying concentrations of this compound are added to the cell cultures.
-
After an incubation period, the supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured using a colorimetric assay based on the Ehrlich reaction or by LC-MS/MS.
-
IC50 values are calculated by plotting the percentage of inhibition of kynurenine production against the log concentration of this compound.
T-Cell Proliferation Assay:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells or dendritic cells).
-
The co-cultures are treated with different concentrations of this compound.
-
T-cell proliferation is assessed using methods such as [3H]-thymidine incorporation or CFSE dilution assays.
-
The reversal of IDO1-induced T-cell anergy is quantified by the increase in T-cell proliferation in the presence of this compound.
In Vivo Preclinical Findings
In vivo studies in syngeneic mouse models have corroborated the in vitro findings, demonstrating that this compound can effectively modulate the tumor microenvironment and inhibit tumor growth.
Pharmacodynamics and Efficacy
This compound has been shown to reduce intratumoral kynurenine levels by over 80% in mice.[2][3][4][5] While it has shown some activity as a monotherapy, its anti-tumor efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors such as anti-PD-L1 or anti-CTLA-4 antibodies.[4][5][6] This synergistic effect is attributed to the fact that anti-PD-L1 therapy can increase IDO1 metabolic activity, providing a strong rationale for the combination.[4][5] Preclinical studies in the GL261 murine glioma model have also shown a synergistic effect when combined with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide.[14][15]
Quantitative In Vivo Data
| Animal Model | Treatment | Key Finding | Reference |
| Syngeneic Mouse Models | This compound | >80% reduction in intratumoral kynurenine | [2][3][4][5] |
| Syngeneic Mouse Models | This compound + Anti-PD-L1 | Enhanced tumor growth inhibition | [4][5][6] |
| GL261 Murine Glioma Model | This compound + Combination Therapies | Synergistic anti-tumor effect | [14][15] |
Experimental Protocols
Syngeneic Mouse Tumor Models:
-
Tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Once tumors are established, mice are randomized into treatment groups.
-
This compound is administered orally, typically on a daily schedule.
-
For combination studies, immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) are administered intraperitoneally.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors and plasma may be collected for pharmacodynamic analysis of kynurenine and tryptophan levels.
Pharmacokinetics and CNS Penetration
This compound exhibits favorable predicted human pharmacokinetic properties, including a predicted half-life of 16-19 hours, which may allow for once-daily dosing.[2][3][12] A key feature of this compound is its ability to penetrate the central nervous system (CNS).[6][7] This is particularly relevant for the treatment of brain cancers such as malignant glioma.[6][14] A phase 1 study in patients with recurrent malignant glioma reported a cerebrospinal fluid (CSF) to plasma ratio of 1.00 for the active enantiomer, PF-06840002, indicating excellent CNS penetration.[5][16]
Conclusion
The preclinical data for this compound strongly support its development as a cancer immunotherapeutic agent. Its potent and selective inhibition of IDO1, demonstrated ability to reverse immune suppression in vitro, and significant anti-tumor efficacy in vivo, especially in combination with checkpoint inhibitors, highlight its therapeutic potential. The favorable pharmacokinetic profile and CNS penetration further broaden its applicability to a range of solid tumors, including those within the brain. These compelling preclinical findings have provided a solid foundation for the clinical evaluation of this compound in patients with cancer.[4]
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - ProQuest [proquest.com]
PF-06840003 (CAS Number: 198474-05-4): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06840003, also known as EOS200271, is a potent and selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][6] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1][6] this compound reverses this immunosuppressive effect, demonstrating significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Introduction
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy.[1][7] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7][8] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][7] This metabolic shift has profound immunosuppressive consequences, including the inhibition of effector T cell proliferation and function, and the enhancement of regulatory T cell (Treg) activity.[1][6]
This compound is a highly selective inhibitor of IDO1 that has shown promise in preclinical and early clinical studies.[1][9] Its ability to penetrate the central nervous system (CNS) makes it a particularly interesting candidate for the treatment of brain malignancies such as malignant glioma.[10] This document serves as an in-depth technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of IDO1.[1] This inhibition leads to a restoration of local tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment.[1][3] The normalization of the tryptophan-kynurenine balance reverses the IDO1-mediated immunosuppression, leading to the enhanced proliferation and activation of anti-tumor immune cells, such as effector T cells, and a reduction in the activity of immunosuppressive cells like Tregs.[1][6] Preclinical studies have demonstrated that the combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, results in synergistic anti-tumor activity.[1] This suggests that inhibiting IDO1 can sensitize tumors to other immunotherapies.
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Enzymatic and Cellular Activity
| Parameter | Species/Cell Line | IC50 (µM) | Reference(s) |
| IDO1 Enzyme Inhibition | Human (hIDO1) | 0.41 | [5] |
| IDO1 Enzyme Inhibition | Dog (dIDO1) | 0.59 | [5] |
| IDO1 Enzyme Inhibition | Mouse (mIDO1) | 1.5 | [5] |
| IDO1 Enzyme Inhibition | Human (hIDO1) | 0.15 | [4][10] |
| Cellular IDO1 Activity (HeLa) | Human | 1.8 | [5] |
| Cellular IDO1 Activity (THP-1) | Human | 1.7 | [5] |
| TDO2 Enzyme Inhibition | Human (hTDO2) | >100 | [11] |
Table 2: In Vivo Efficacy
| Animal Model | Tumor Type | Treatment | Outcome | Reference(s) |
| Syngeneic Mice | Multiple models | This compound + Immune Checkpoint Inhibitors | Inhibited tumor growth | [3] |
| Syngeneic Mice | Multiple models | This compound | Reduced intratumoral kynurenine levels by >80% | [3][4] |
| GL261 Murine Glioma | Glioma | This compound + PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, or temozolomide | Synergistic effect | [10] |
Table 3: Clinical Pharmacokinetics (Phase 1, Malignant Glioma)
| Parameter | Dose | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) of active enantiomer PF-06840002 | Multiple Doses | 1.5 - 3.0 hours | [9] |
| Mean Elimination Half-life (t1/2) of active enantiomer PF-06840002 | Cycle 1 Day 1 | 2 - 4 hours | [9] |
| Cerebrospinal Fluid (CSF)-to-Plasma Ratio of PF-06840002 | 500 mg BID | 1.00 | [9] |
| Maximum Mean Percentage Inhibition of Kynurenine | 500 mg BID | 75% (vs. 24% for endogenous) | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound.
In Vitro IDO1 Enzyme Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against IDO1 involves a biochemical assay using purified recombinant IDO1 enzyme.
Protocol Overview:
-
Enzyme Preparation: Recombinant human IDO1 (hIDO1) is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a phosphate buffer (pH ~6.5). The reaction mixture contains the purified hIDO1 enzyme, L-tryptophan as the substrate, and necessary co-factors such as ascorbic acid and methylene blue to maintain the heme iron in its active ferrous state. Catalase is often included to prevent enzyme inhibition by hydrogen peroxide.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by a colorimetric method after chemical conversion of kynurenine to a colored product, which is then measured spectrophotometrically.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the IDO1 enzyme activity (IC50) is calculated from the dose-response curve.
Experimental Workflow: In Vitro IDO1 Inhibition Assay
Cellular IDO1 Activity Assay (HeLa Cells)
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. HeLa cells are often used as they can be stimulated to express functional IDO1.
Protocol Overview:
-
Cell Culture and Stimulation: HeLa cells are cultured in appropriate media. To induce IDO1 expression, the cells are stimulated with interferon-gamma (IFNγ) for a defined period (e.g., 24-48 hours).
-
Inhibitor Treatment: The IFNγ-stimulated HeLa cells are then treated with various concentrations of this compound.
-
Incubation: The cells are incubated with the inhibitor for a specific duration to allow for IDO1 inhibition.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, typically using LC-MS/MS or a colorimetric assay.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the concentration of this compound.
In Vivo Syngeneic Tumor Models
To evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, syngeneic mouse tumor models are utilized.
Protocol Overview:
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, immune checkpoint inhibitor alone, combination therapy).
-
Treatment Administration: this compound is administered orally at a specified dose and schedule. Other treatments, such as antibodies, are typically given via intraperitoneal injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and blood samples can be collected to measure kynurenine and tryptophan levels to assess the pharmacodynamic effect of this compound.
-
Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Other endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Clinical Development
A first-in-human, Phase 1 clinical trial (NCT02764151) of this compound was conducted in patients with recurrent malignant glioma.[6][10] The study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the drug.[9] The results indicated that this compound was generally well-tolerated up to a dose of 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.[9] The excellent CNS penetration, as evidenced by a CSF-to-plasma ratio of 1.00 for the active enantiomer, supports its further investigation for brain tumors.[9]
Conclusion
This compound is a promising, orally bioavailable, and CNS-penetrant IDO1 inhibitor with a well-defined mechanism of action. Its ability to reverse IDO1-mediated immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies, makes it a valuable candidate for further clinical investigation in a variety of cancers, including those with central nervous system involvement. The data summarized in this whitepaper provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel immunomodulatory agent.
References
- 1. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
PF-06840003 molecular weight and formula
An In-depth Technical Guide to PF-06840003
Introduction
This compound, also known as EOS200271, is a potent and highly selective, orally available small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme that is often overexpressed in a wide range of cancers, playing a crucial role in tumor immune evasion.[1][3] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and professionals in drug development.
Molecular and Chemical Properties
The key molecular and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₉FN₂O₂[2][4][5] |
| Molecular Weight | 232.21 g/mol [2][4][5] |
| CAS Number | 198474-05-4[2] |
| Appearance | Light yellow to yellow solid[2] |
| Synonyms | EOS200271, EOS-200271[5] |
| IUPAC Name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione[5] |
Mechanism of Action
This compound functions as a tryptophan non-competitive, non-heme binding inhibitor of the IDO1 enzyme.[3] The IDO1 enzyme is a key regulator of immune responses through its catabolism of the essential amino acid tryptophan into kynurenine.[6][7] This degradation of tryptophan and accumulation of its metabolites within the tumor microenvironment leads to the suppression of effector T-cell and natural killer cell function, while promoting the activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][6]
By selectively binding to and inhibiting IDO1, this compound blocks this immunosuppressive pathway.[1][6] This inhibition leads to a restoration of tryptophan levels and a reduction in kynurenine, thereby reversing T-cell anergy and enhancing the proliferation and activation of various immune cells.[6][8] The ultimate effect is a restored immune surveillance of tumors, potentially leading to the elimination of cancer cells.[1]
Signaling Pathway
The following diagram illustrates the IDO1 metabolic pathway and the inhibitory action of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Facebook [cancer.gov]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to PF-06840003 and its Enantiomers, PF-06840002 and PF-06840001
This technical guide provides a comprehensive overview of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor PF-06840003, and its constituent enantiomers, PF-06840002 and PF-06840001. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical development of this compound.
Core Compound Profiles
This compound is a racemic mixture that has been investigated for its potential in cancer immunotherapy. The therapeutic activity of this compound is attributed to one of its enantiomers, PF-06840002, which is a potent and selective inhibitor of the IDO1 enzyme. The other enantiomer, PF-06840001, is considered inactive.[1][2] this compound has been shown to equilibrate rapidly between its active and inactive enantiomers in plasma.[1][2]
Table 1: Compound Details
| Compound | Description | Role |
| This compound | Racemic mixture | Investigational IDO1 inhibitor |
| PF-06840002 | Active enantiomer | Potent and selective IDO1 inhibitor |
| PF-06840001 | Inactive enantiomer | Lacks IDO1 inhibitory capacity |
Mechanism of Action: IDO1 Inhibition
The primary target of PF-06840002 is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of its metabolites, such as kynurenine.[3][4] This process creates an immunosuppressive environment by inducing T-cell anergy and apoptosis, and promoting the activity of regulatory T cells (Tregs).[3][4]
By inhibiting IDO1, PF-06840002 blocks the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects within the tumor microenvironment.[5][6] This restoration of immune surveillance is believed to enhance the anti-tumor immune response.[5][7]
Preclinical and Clinical Data
In Vitro Activity
This compound has demonstrated potent inhibition of the IDO1 enzyme across multiple species. The inhibitory activity is attributed to the PF-06840002 enantiomer.
Table 2: In Vitro IDO1 Inhibition
| Compound | Species | IC50 (μM) |
| This compound | Human (hIDO1) | 0.41[8][9] |
| Mouse (mIDO1) | 1.5[10] | |
| Dog (dIDO1) | 0.59[10] |
In cellular assays, this compound demonstrated an IC50 of 1.8 μM in HeLa cells and 1.7 μM in LPS/IFNγ-stimulated THP-1 cells.[8]
Pharmacokinetics
Pharmacokinetic properties of PF-06840002 have been evaluated in both preclinical species and in a Phase 1 clinical trial in patients with recurrent malignant glioma.
Table 3: Pharmacokinetic Parameters of PF-06840002
| Parameter | Species | Value | Notes |
| Tmax (median) | Human | 1.5 - 3.0 hours | Following oral administration of this compound.[11][12] |
| Elimination Half-life (mean) | Human | 2 - 4 hours | Cycle 1, Day 1.[11][12] |
| CSF-to-Plasma Ratio | Human | 1.00 | Indicates good central nervous system penetration.[11][12] |
| Urinary Recovery | Human | < 1% | [11][12] |
| Oral Bioavailability | Mouse | 59% | [8] |
| Rat | 94% | [8] | |
| Dog | 19% | [8] | |
| Predicted Human Half-life | Human | ~19 hours | [13] |
Pharmacodynamics
In the Phase 1 clinical trial, administration of this compound at a dose of 500 mg twice daily resulted in a maximum mean percentage inhibition of 13C10 kynurenine of 75%, compared to a 24% inhibition of endogenous kynurenine.[11][12]
Clinical Efficacy and Safety
In a Phase 1 study involving 17 patients with recurrent malignant glioma, this compound was generally well-tolerated at doses up to 500 mg twice daily.[11] The maximum tolerated dose (MTD) was not reached.[11][12] Disease control was observed in 47% of patients (eight individuals), with a mean duration of stable disease of 32.1 weeks.[11][12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays based on available information.
In Vitro IDO1 Inhibition Assay
A common method to determine the in vitro inhibitory activity of a compound against IDO1 is a biochemical assay that measures the production of N-formylkynurenine.
In Vivo Tumor Models
To evaluate the anti-tumor efficacy of this compound, syngeneic mouse tumor models are often employed.
-
Cell Implantation: Tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c).[13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, at which point mice are randomized into treatment and control groups.[13]
-
Treatment Administration: this compound is administered orally, often as a single agent or in combination with other immunotherapies like anti-PD-L1 antibodies.[2][6]
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and plasma may be collected for pharmacodynamic analysis, such as measuring kynurenine levels.[2]
Clinical Trial Protocol (Phase 1 - NCT02764151)
The first-in-human study of this compound was a Phase 1, open-label, multicenter, dose-escalation study in patients with recurrent malignant glioma.[7][11]
-
Primary Objectives: To determine the safety, tolerability, MTD, and recommended Phase 2 dose (RP2D) of this compound.[4][7]
-
Secondary Objectives: To evaluate the pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[4][7]
-
Methodology: Patients received escalating oral doses of this compound.[11] Safety and tolerability were monitored continuously, and pharmacokinetic and pharmacodynamic samples were collected at specified time points.[4]
Conclusion
This compound, through its active enantiomer PF-06840002, is a selective inhibitor of IDO1 with a clear mechanism of action aimed at reversing tumor-induced immunosuppression. Preclinical studies have demonstrated its anti-tumor activity, particularly in combination with immune checkpoint inhibitors. The initial clinical data in patients with malignant glioma have shown that this compound is generally well-tolerated and exhibits pharmacodynamic effects with some evidence of clinical benefit. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. pfizer.com [pfizer.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | 198474-05-4 | Data Sheet | BioChemPartner [biochempartner.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - ProQuest [proquest.com]
- 13. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]
Methodological & Application
PF-06840003 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003, also known as EOS200271, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4][5][6] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][7] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[1][7] By inhibiting IDO1, this compound aims to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine production, thereby promoting the activity of effector T cells and other immune cells.[1][3][8]
This compound is an orally bioavailable small molecule that has demonstrated anti-tumor activity in preclinical models, particularly when used in combination with immune checkpoint inhibitors.[1] It is a valuable tool for researchers studying cancer immunology and developing novel therapeutic strategies.
Physicochemical Properties
| Property | Value | Reference |
| Alternate Names | EOS200271 | [2][3] |
| Molecular Formula | C₁₂H₉FN₂O₂ | [2][9] |
| Molecular Weight | 232.21 g/mol | [2][9] |
| CAS Number | 198474-05-4 | [2][9] |
| Appearance | Light yellow to yellow solid | [9] |
Solubility Data
The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[9][10] For aqueous-based assays, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | ≥ 100 mg/mL | 430.64 | Use newly opened, anhydrous DMSO. | [9] |
| 60 mg/mL | 258.39 | Sonication is recommended. | [11][12] | |
| 46 mg/mL | 198.09 | Use fresh DMSO as moisture can reduce solubility. | [10] | |
| at least 25 mg/mL | 107.66 | [2] | ||
| Ethanol | 6 mg/mL | 25.84 | [10] | |
| Water | Insoluble | - | [10] | |
| PBS (pH 7.2) | Sparingly soluble | - | Recommended to first dissolve in a primary solvent like DMSO or ethanol before diluting in PBS. | [13] |
In Vivo Formulations
For animal studies, this compound can be formulated in various vehicles. The following are examples of successful formulations. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication and gentle heating can aid in dissolution.
| Formulation | Solubility | Concentration (mM) | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 10.77 | [9] |
| 2 mg/mL | 8.61 | [11] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 10.77 | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 10.77 | [9] |
| 5% DMSO, 95% Corn Oil | 0.600 mg/mL | 2.58 | [10] |
Signaling Pathway
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media or for the preparation of in vivo formulations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 4.3064 mL of DMSO to 1 mg of this compound).[9]
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, use a sonicator or gentle warming to aid dissolution.[9][11]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C. Solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][9]
In Vitro Cellular Assay for IDO1 Activity (HeLa Cell Model)
Objective: To determine the inhibitory activity of this compound on IDO1 in a cellular context. This protocol is adapted from methods used to characterize IDO1 inhibitors.[10]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
Reduced serum medium (e.g., EMEM with 2% FBS)
-
Recombinant human interferon-gamma (rhIFNγ)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
30% Trichloroacetic acid (TCA)
-
2% 4-(dimethylamino)benzaldehyde (pDMAB) in acetic acid
-
Plate reader capable of measuring absorbance at 492 nm
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in 200 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[10]
-
IDO1 Induction: The next day, aspirate the growth medium and replace it with 200 µL of reduced serum medium containing 100 ng/mL of rhIFNγ to induce IDO1 expression. Incubate for 48 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution. After the 48-hour induction, remove the rhIFNγ-containing medium and add the diluted compounds to the cells. Incubate for 16-24 hours.[10]
-
Kynurenine Measurement:
-
After the treatment incubation, transfer 100 µL of the cell supernatant to a new 96-well plate.[10]
-
Add 30 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate at 3000 rpm for 10 minutes.[10]
-
Transfer 100 µL of the supernatant to another fresh 96-well plate.[10]
-
Add 100 µL of 2% pDMAB in acetic acid to each well to derivatize the kynurenine.[10]
-
-
Data Acquisition: Read the absorbance at 492 nm on a plate reader.[10] The absorbance is proportional to the amount of kynurenine produced.
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition of kynurenine production against the log of the compound concentration.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[9]
-
In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only and should not be used in humans or for veterinary purposes.[3] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. tribioscience.com [tribioscience.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 12. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
PF-06840003: Application Notes and Protocols for Stock Solution Preparation and In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003, also known as EOS200271, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key metabolic enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a local environment that is hostile to immune effector cells, thereby allowing tumor cells to evade immune surveillance.[3][4] this compound has been shown to reverse this immunosuppressive effect and has demonstrated anti-tumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as a general methodology for its application in cell-based assays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉FN₂O₂ | MedChemExpress |
| Molecular Weight | 232.21 g/mol | MedChemExpress |
| CAS Number | 198474-05-4 | MedChemExpress |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (≥ 430.64 mM) | Use freshly opened DMSO as it is hygroscopic.[5] |
| DMSO | 46 mg/mL (198.09 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[6] |
| DMSO | 60 mg/mL (258.39 mM) | Sonication is recommended.[4][7] |
| Ethanol | 6 mg/mL | [6] |
In Vivo Formulation Solubility
| Formulation | Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.77 mM) | Clear solution.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.77 mM) | Clear solution.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.77 mM) | Clear solution.[5] |
Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years[5] |
| In Solvent | -20°C | 1 year[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of this compound (Molecular Weight = 232.21 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be used to facilitate the process.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]
Protocol 2: General Protocol for In Vitro IDO1 Inhibition Assay using HeLa Cells
This protocol provides a general framework for assessing the inhibitory activity of this compound on IDO1 in a cell-based assay using the HeLa human cervical cancer cell line. This assay measures the production of kynurenine, the downstream product of IDO1 activity.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant human interferon-gamma (IFNγ)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Plate reader capable of measuring absorbance at 480-492 nm
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce the expression of IDO1. Incubate for 48 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. After the 48-hour induction period, remove the IFNγ-containing medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 16-24 hours.
-
Kynurenine Measurement: a. After the treatment incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. To precipitate proteins, add 30 µL of 30% TCA to each well containing the supernatant. Incubate for 10 minutes at room temperature and then centrifuge the plate at 3000 rpm for 10 minutes. c. Transfer 50-100 µL of the clear supernatant to a fresh flat-bottom 96-well plate. d. Add an equal volume of Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine. e. Incubate for 10-20 minutes at room temperature. f. Measure the absorbance at 480-492 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the amount of kynurenine produced. The percentage of IDO1 inhibition can be calculated for each concentration of this compound relative to the vehicle control. An IC₅₀ value can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Facebook [cancer.gov]
- 5. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Formulation of PF-06840003 with PEG300
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003 is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1][2] As a key target in immuno-oncology, robust and reproducible preclinical in vivo studies are critical to evaluating the therapeutic potential of this compound. A significant challenge in these studies is the compound's poor aqueous solubility, necessitating a carefully designed formulation to ensure adequate bioavailability for oral administration. This document provides detailed application notes and protocols for the formulation of this compound using Polyethylene Glycol 300 (PEG300) as a key vehicle component, a common strategy for enhancing the solubility of hydrophobic drug candidates.
This compound, also known as EOS200271, is a potent and selective IDO1 inhibitor.[3][4] By blocking IDO1, this compound prevents the degradation of tryptophan into kynurenine, a metabolite that suppresses the proliferation and activation of immune cells such as T lymphocytes.[2][5] The inhibition of IDO1 is expected to restore anti-tumor immune responses.[1][2] Preclinical studies have demonstrated that this compound can reduce intratumoral kynurenine levels by over 80% in mice and inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[6][7][8] The compound is orally bioavailable and has shown favorable pharmacokinetic properties in preclinical species.[6][9]
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉FN₂O₂ | [9] |
| Molecular Weight | 232.21 g/mol | [9] |
| CAS Number | 198474-05-4 | [9] |
| Solubility | Soluble in DMSO (up to 60 mg/mL) | [10] |
| In Vitro IC₅₀ (hIDO1) | 0.41 µM | [9][10] |
| Oral Bioavailability (Mouse) | 59% | [9] |
| Oral Bioavailability (Rat) | 94% | [9] |
| Predicted Human Half-life | 16-19 hours | [6][9] |
Recommended In Vivo Formulation Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent to initially dissolve this compound |
| PEG300 | 40% | Co-solvent and vehicle to maintain solubility |
| Tween 80 | 5% | Surfactant to improve stability and prevent precipitation |
| Saline (0.9% NaCl) | 45% | Aqueous base to bring the formulation to the final volume |
This formulation is a widely cited starting point. Optimization may be required based on the desired final concentration and stability.
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Formulation in PEG300 Vehicle for Oral Gavage
This protocol details the preparation of a 10 mL stock solution of this compound at a concentration of 2 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), research grade
-
Polyethylene Glycol 300 (PEG300), research grade
-
Tween 80, research grade
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh 20 mg of this compound powder and place it into a sterile 15 mL conical tube.
-
Initial Dissolution in DMSO: Add 1 mL of DMSO to the conical tube containing the this compound powder. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Addition of PEG300: To the DMSO solution, add 4 mL of PEG300. Vortex the mixture for another 1-2 minutes to ensure homogeneity.
-
Addition of Surfactant: Add 0.5 mL of Tween 80 to the mixture. Vortex again for 1 minute. The solution should remain clear.
-
Final Dilution with Saline: In a sequential manner, slowly add 4.5 mL of sterile 0.9% saline to the mixture. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.
-
Final Homogenization: Once all the saline has been added, continue to vortex the final formulation for an additional 2-3 minutes to ensure a uniform and clear solution. If any precipitation is observed, gentle warming in a water bath (37°C) or sonication may be used to aid dissolution.[11]
-
Storage and Use: This formulation is recommended to be prepared fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature and vortex briefly to ensure homogeneity.
Mandatory Visualizations
Signaling Pathway of IDO1 Inhibition
Caption: Mechanism of action of this compound in inhibiting the IDO1 pathway.
Experimental Workflow for Formulation Preparation
Caption: Step-by-step workflow for preparing the this compound formulation.
Logical Relationship of Formulation Components
Caption: Interrelationship of the components in the this compound formulation.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Facebook [cancer.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Gavage of PF-06840003 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003 is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key immune-regulatory enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[2] This degradation leads to the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. As an orally bioavailable small molecule, this compound has demonstrated significant anti-tumor activity in preclinical syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[3][4][5][6] These application notes provide a detailed protocol for the preparation and oral administration of this compound to mice for in vivo studies.
Mechanism of Action: IDO1 Inhibition
IDO1 is a cytosolic enzyme that initiates the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This leads to a decrease in the immunosuppressive kynurenine metabolites and an increase in local tryptophan levels, which in turn helps to restore T-cell proliferation and activation, thereby enhancing the anti-tumor immune response.[2]
Signaling Pathway
Caption: IDO1 Pathway Inhibition by this compound.
Experimental Protocols
Formulation of this compound for Oral Gavage
A suggested formulation for preparing this compound for oral administration in mice is as follows. It is recommended to first dissolve this compound in DMSO and then dilute it with an aqueous buffer.[1] For a similar IDO1 inhibitor, a suspension of 0.5% gelatin and 5% mannitol in water has been utilized for oral gavage in mice.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Preparation of Dosing Solution (Example for a 10 mg/mL stock):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
For the final dosing solution, dilute the stock solution with a sterile aqueous buffer, such as PBS, to the desired final concentration. Ensure the final concentration of DMSO is kept to a minimum (typically <10%) to avoid toxicity in animals.
-
Prepare the dosing solution fresh on the day of administration.
Oral Gavage Protocol for Mice
This protocol provides a standard procedure for administering this compound to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (18-20 gauge, with a ball-tip)
-
Syringes (1 mL or appropriate size for the dosing volume)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the required dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the restraint does not impede breathing.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose.
-
With the mouse held in an upright position, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to deliver the dosing solution.
-
The typical dosing volume for mice is 5-10 mL/kg body weight.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.
-
Continue to monitor the animals daily for the duration of the study.
-
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
Preclinical studies have demonstrated the oral bioavailability of this compound in mice. The compound has shown efficacy in reducing intratumoral kynurenine levels by over 80% in syngeneic tumor models.[3][5]
| Parameter | Value | Species/Model | Reference |
| Route of Administration | Oral Gavage | Mice | |
| Observed Effect | >80% reduction in intratumoral kynurenine | Syngeneic mouse tumor models | [5] |
| Predicted Half-life (t1/2) | 16-19 hours (in humans) | Human (predicted) |
Dosing Regimen in Preclinical Mouse Models
This compound has been evaluated in various preclinical mouse cancer models, including the GL261 murine glioma model.[8]
| Tumor Model | Dosing Schedule | Route | Efficacy | Reference |
| Syngeneic Tumor Models | Not specified | Oral | Inhibition of tumor growth | [3][5] |
| GL261 Murine Glioma | Not specified | Oral | Synergistic effect with PD-1/PD-L1 blockade | [8] |
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06840003: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003 is an investigational small molecule that acts as a highly selective, orally active, and brain-penetrant inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme that is often overexpressed in various cancers.[1] The enzyme facilitates tumor immune evasion by catabolizing the essential amino acid tryptophan into kynurenine.[3][4] This depletion of tryptophan and accumulation of kynurenine suppresses the proliferation and activation of immune cells, such as T lymphocytes, and promotes the activity of regulatory T cells (Tregs), which further dampens the anti-tumor immune response.[3][5]
This compound works by targeting and binding to IDO1, thereby inhibiting its enzymatic activity. This leads to a restoration of tryptophan levels and a reduction in kynurenine within the tumor microenvironment, which in turn can restore the function of various immune cells and aid in tumor surveillance.[1] Preclinical studies have shown that this compound can reverse IDO1-induced T-cell anergy in vitro and inhibit tumor growth in combination with immune checkpoint inhibitors in vivo.[6]
This document provides a detailed protocol for an in vitro cell-based assay to evaluate the potency of this compound in inhibiting IDO1 activity in a human cell line.
Data Presentation
The inhibitory activity of this compound has been quantified across different species and in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target/Assay System | IC50 (µM) |
| Human IDO1 (hIDO-1) | 0.41 |
| Dog IDO1 (dIDO-1) | 0.59 |
| Mouse IDO1 (mIDO-1) | 1.5 |
| HeLa Cell Assay | 1.8 |
| LPS/IFNγ-stimulated THP-1 Cells | 1.7 |
Data sourced from MedChemExpress technical documents.[2]
Signaling Pathway
The signaling pathway targeted by this compound is the tryptophan catabolism pathway mediated by IDO1. In cancer, inflammatory signals such as interferon-gamma (IFNγ) upregulate IDO1 expression in tumor and immune cells. IDO1 then converts tryptophan to kynurenine. Kynurenine acts as a signaling molecule that contributes to an immunosuppressive tumor microenvironment by promoting T-cell anergy and apoptosis while enhancing the function of regulatory T-cells. This compound blocks the enzymatic activity of IDO1, leading to a decrease in kynurenine production and a subsequent restoration of anti-tumor immune responses.
References
Application Notes and Protocols for PF-06840003 in HeLa and THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003 is an investigational small molecule that acts as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3][4] This enzymatic activity results in the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby enabling tumors to evade immune surveillance.[1][3] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.[1]
This document provides detailed application notes and protocols for the use of this compound in two common human cell lines: HeLa, a cervical cancer cell line known to express IDO1 upon stimulation, and THP-1, a human monocytic cell line that can be differentiated into macrophage-like cells and stimulated to mimic inflammatory conditions where IDO1 is active.
Data Presentation
The following table summarizes the reported in vitro activity of this compound in HeLa and THP-1 cell lines.
| Cell Line | Assay Conditions | Parameter | Value (µM) | Reference |
| HeLa | IFN-γ stimulated | IC50 | 1.8 | [2] |
| THP-1 | LPS/IFN-γ stimulated | IC50 | 1.7 | [2] |
Signaling Pathway
The inhibitory action of this compound on the IDO1 signaling pathway is depicted below. Inflammatory signals, such as Interferon-gamma (IFN-γ), upregulate the expression of IDO1. IDO1 then converts tryptophan to kynurenine, leading to T-cell suppression and immune tolerance. This compound directly blocks the enzymatic activity of IDO1, thereby preventing kynurenine production and restoring T-cell-mediated anti-tumor immunity.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to guide researchers in studying the effects of this compound.
General Experimental Workflow
The general workflow for evaluating this compound in either HeLa or THP-1 cells involves cell culture, stimulation to induce IDO1 expression, treatment with the compound, and subsequent analysis of IDO1 activity and downstream cellular effects.
Caption: General workflow for testing this compound in cell lines.
Protocol 1: IDO1 Activity Assay in HeLa Cells
This protocol details how to measure the inhibitory effect of this compound on IDO1 activity in IFN-γ-stimulated HeLa cells by quantifying kynurenine production.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
This compound (dissolved in DMSO)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Stimulation and Treatment:
-
Prepare treatment media containing 100 ng/mL IFN-γ and the desired concentrations of this compound (e.g., a serial dilution from 100 µM to 0.01 µM). Include a vehicle control (DMSO) and a no-IFN-γ control.
-
Aspirate the old media from the cells and add 200 µL of the treatment media to each well.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Kynurenine Measurement:
-
Transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader. Create a standard curve using known concentrations of L-kynurenine to determine the kynurenine concentration in the samples.
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of this compound relative to the IFN-γ-stimulated, vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: IDO1 Activity Assay in THP-1 Derived Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophages, stimulation to induce IDO1, and subsequent measurement of IDO1 inhibition by this compound.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Recombinant Human IFN-γ
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Materials for kynurenine measurement (as in Protocol 1)
-
24-well cell culture plates
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C, 5% CO2. The cells will become adherent and adopt a macrophage-like morphology.
-
Aspirate the PMA-containing medium and wash the cells gently with PBS. Add fresh, PMA-free complete medium and rest the cells for 24 hours.
-
-
Stimulation and Treatment:
-
Prepare stimulation/treatment medium containing 20 ng/mL IFN-γ, 100 ng/mL LPS, and the desired concentrations of this compound.
-
Aspirate the medium from the differentiated THP-1 cells and add 500 µL of the stimulation/treatment medium to each well.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Kynurenine Measurement and Data Analysis: Follow steps 4-6 from Protocol 1 to measure kynurenine in the supernatant and determine the IC50 of this compound.
Protocol 3: Cell Viability Assay
This protocol uses a standard MTT assay to assess the cytotoxicity of this compound on HeLa or differentiated THP-1 cells.
Materials:
-
Treated cells in a 96-well plate (from parallel experiments to IDO1 assays)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
MTT Addition: After the treatment period with this compound, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol is for measuring changes in the expression of IDO1 and other target genes in response to this compound treatment.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IDO1, NOS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the culture plate. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using a suitable master mix, cDNA template, and gene-specific primers.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
Protocol 5: Western Blot Analysis
This protocol is for detecting the protein levels of IDO1 and downstream signaling molecules.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IDO1, anti-phospho-STAT1, anti-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06840003 Administration in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003 is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor-mediated immune suppression.[1][2] IDO1 is overexpressed in a wide range of cancers and contributes to an immunosuppressive tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan into kynurenine.[1][2] This depletion of tryptophan and accumulation of kynurenine leads to the inhibition of effector T cell and natural killer (NK) cell function, and the promotion of regulatory T cell (Treg) activity, thereby allowing tumor cells to evade immune surveillance.[1][2]
This compound, also known as EOS200271, is an orally bioavailable inhibitor that has demonstrated anti-tumor activity in multiple preclinical syngeneic tumor models, particularly when used in combination with immune checkpoint inhibitors.[1][3] These application notes provide a comprehensive overview of the administration of this compound in syngeneic mouse models, including detailed experimental protocols and quantitative data from preclinical studies.
Mechanism of Action of this compound
This compound targets and binds to the IDO1 enzyme, inhibiting its catalytic activity.[1][2] This leads to a decrease in the conversion of tryptophan to kynurenine within the tumor microenvironment. The restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine result in the reversal of T cell anergy and the enhancement of anti-tumor immune responses.[3] Specifically, the inhibition of IDO1 by this compound is thought to:
-
Increase the proliferation and activation of immune cells, including dendritic cells (DCs), NK cells, and T lymphocytes.[2]
-
Reduce the number of tumor-associated Tregs.[1]
-
Restore immune surveillance of tumors, potentially leading to the elimination of IDO1-expressing tumor cells.[1]
The signaling pathway affected by this compound is depicted in the following diagram:
Data Presentation: In Vivo Efficacy in Syngeneic Models
The following tables summarize the quantitative data from preclinical studies of this compound in commonly used syngeneic mouse models. The data has been extracted and compiled from published research.[3]
Table 1: Efficacy of this compound in the CT26 Syngeneic Colon Carcinoma Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~1500 | N/A |
| This compound | 200 mg/kg, b.i.d., p.o. | ~1000 | ~33% |
| Anti-PD-L1 | 10 mg/kg, i.p., Q3D | ~800 | ~47% |
| This compound + Anti-PD-L1 | 200 mg/kg, b.i.d., p.o. + 10 mg/kg, i.p., Q3D | ~300 | ~80% |
Data are approximate values estimated from graphical representations in Gomes et al., Mol Cancer Ther, 2018.
Table 2: Efficacy of this compound in the MC38 Syngeneic Colon Adenocarcinoma Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day Y | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~2000 | N/A |
| This compound | 200 mg/kg, b.i.d., p.o. | ~1500 | ~25% |
| Anti-PD-L1 | 10 mg/kg, i.p., Q3D | ~1200 | ~40% |
| This compound + Anti-PD-L1 | 200 mg/kg, b.i.d., p.o. + 10 mg/kg, i.p., Q3D | ~500 | ~75% |
Data are approximate values estimated from graphical representations in Gomes et al., Mol Cancer Ther, 2018.
Table 3: Pharmacodynamic Effect of this compound on Intratumoral Kynurenine Levels
| Syngeneic Model | Treatment | Intratumoral Kynurenine Reduction |
| CT26 | This compound (200 mg/kg, b.i.d., p.o.) | >80% |
| MC38 | This compound (200 mg/kg, b.i.d., p.o.) | >80% |
Data reported in Gomes et al., Mol Cancer Ther, 2018.[3]
Experimental Protocols
The following are detailed protocols for the administration of this compound in syngeneic tumor models. These protocols are based on established methodologies and findings from preclinical studies.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 60 mg/mL. Sonication may be required to fully dissolve the compound.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
In a sterile tube, add the required volume of DMSO.
-
Add the PEG300 and Tween 80, and vortex thoroughly.
-
Add the saline and vortex again to ensure a homogenous solution.
-
-
Final Formulation:
-
For a final dosing solution of 20 mg/mL (to administer 200 mg/kg in a 10 mL/kg volume), dilute the this compound stock solution with the prepared vehicle.
-
For example, to prepare 1 mL of the final formulation, add 333.3 µL of the 60 mg/mL stock solution to 666.7 µL of the vehicle.
-
Vortex the final formulation thoroughly before each use. Sonication is recommended to ensure the compound is fully dissolved or in a fine suspension.
-
Protocol 2: In Vivo Efficacy Study in a CT26 Syngeneic Model
Materials and Animals:
-
Female BALB/c mice, 6-8 weeks old
-
CT26 colon carcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes and needles for tumor cell injection and oral gavage
-
Calipers for tumor measurement
-
This compound formulation (from Protocol 1)
-
Anti-mouse PD-L1 antibody (or appropriate isotype control)
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Culture CT26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
-
Tumor Cell Implantation:
-
Harvest CT26 cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-L1, Combination).
-
-
Drug Administration:
-
This compound: Administer the prepared this compound formulation (or vehicle) orally (p.o.) twice daily (b.i.d.) at a dose of 200 mg/kg. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Anti-PD-L1: Administer the anti-PD-L1 antibody (or isotype control) intraperitoneally (i.p.) at a dose of 10 mg/kg every three days (Q3D).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or at specified time points), tumors and other tissues can be collected for pharmacodynamic analysis, such as measuring kynurenine and tryptophan levels by LC-MS/MS, or for immunological analysis by flow cytometry.
-
Conclusion
This compound is a promising IDO1 inhibitor with demonstrated preclinical efficacy in syngeneic tumor models. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound. The combination of this compound with immune checkpoint inhibitors appears to be a particularly effective strategy to enhance anti-tumor immunity. Careful adherence to established protocols is crucial for obtaining reproducible and reliable results in preclinical cancer immunotherapy research.
References
Application Notes: Measuring the Effects of PF-06840003 on T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell proliferation is a cornerstone of the adaptive immune response and a critical process in the body's ability to fight cancer. However, tumor cells can create an immunosuppressive microenvironment to evade immune destruction.[1] One key mechanism of immune evasion is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an intracellular enzyme that catabolizes the essential amino acid L-tryptophan into a series of metabolites, collectively known as kynurenines.[1] The resulting depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses effector T-cell function, induces T-cell anergy (a state of non-responsiveness), and promotes the activity of regulatory T-cells (Tregs), ultimately halting the anti-tumor immune response.[1][2][3]
PF-06840003 is a highly selective, orally bioavailable inhibitor of the IDO1 enzyme.[1][4] By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reversing T-cell anergy and promoting T-cell proliferation and effector function.[1][5] These application notes provide a detailed overview of the mechanism of action of this compound and present protocols for measuring its effects on T-cell proliferation in vitro.
Mechanism of Action: IDO1 Inhibition by this compound
The primary mechanism by which this compound restores T-cell function is through the direct inhibition of IDO1. In an immunosuppressive environment where IDO1 is active, tryptophan is depleted, and its catabolites, such as L-kynurenine, accumulate. Tryptophan starvation arrests T-cells in the mid-G1 phase of the cell cycle, while kynurenine can induce T-cell apoptosis and skew T-cell differentiation towards a regulatory phenotype.[6][7] this compound binds to IDO1, blocking this enzymatic process.[2] This action is expected to increase the bioavailability of tryptophan and decrease the concentration of kynurenine, lifting the suppressive constraints on T-cells and allowing them to proliferate and mount an effective immune response. Preclinical studies have shown that this compound can reverse IDO1-induced T-cell anergy in vitro and reduce intratumoral kynurenine levels in mice by over 80%.[1][5]
Data Presentation: In Vitro Activity of this compound
Quantitative in vitro assays are essential for determining the potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of the drug required to inhibit 50% of the IDO1 enzyme activity or its downstream effects, such as kynurenine production.
| Parameter | System | Target/Cell Line | IC50 Value (μM) | Reference |
| Enzyme Inhibition | Recombinant Enzyme Assay | Human IDO1 (hIDO-1) | 0.41 | [4] |
| Dog IDO1 (dIDO-1) | 0.59 | [4] | ||
| Mouse IDO1 (mIDO-1) | 1.5 | [4] | ||
| Cellular Activity | Kynurenine Production Assay | IFN-γ Stimulated HeLa Cells | 1.8 | [4] |
| Kynurenine Production Assay | LPS/IFN-γ Stimulated THP-1 Cells | 1.7 | [4] |
This table summarizes the reported potency of this compound in biochemical and cellular assays. These values demonstrate target engagement and the functional inhibition of the IDO1 pathway in a cellular context, which is the basis for restoring T-cell proliferation.
Experimental Protocols
To assess the biological effect of this compound on T-cell function, a co-culture system is typically required to replicate the immunosuppressive tumor microenvironment. This can be achieved by co-culturing T-cells with IDO1-expressing cancer cells (e.g., IFN-γ-stimulated HeLa or SK-OV-3 cells) or by adding kynurenine to the culture medium. The following are detailed protocols for measuring the reversal of this suppression by this compound.
Protocol 1: T-Cell Proliferation by CFSE Dye Dilution (Flow Cytometry)
This method measures the number of cell divisions a T-cell undergoes by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE).
A. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail or equivalent
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
Human T-Activator CD3/CD28 Dynabeads™ or plate-bound antibodies
-
IDO1-expressing cells (e.g., HeLa) and IFN-γ for stimulation
-
This compound (dissolved in DMSO, with serial dilutions prepared)
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., Anti-CD4, Anti-CD8)
-
FACS buffer (PBS + 2% FBS)
-
96-well U-bottom culture plates
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Prepare IDO1-Expressing Cells: Seed HeLa cells in a 96-well plate. 24 hours prior to co-culture, stimulate them with IFN-γ to induce IDO1 expression.
-
Isolate and Label T-Cells: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Enrich for T-cells if desired. Resuspend cells in PBS and label with CFSE according to the manufacturer's protocol. Quench the staining reaction with complete RPMI medium.
-
Set Up Co-culture: Wash the labeled T-cells and resuspend them at a concentration of 1x10^6 cells/mL. Remove the medium from the IFN-γ-stimulated HeLa cells and add the CFSE-labeled T-cells.
-
Stimulate and Treat: Add T-cell activators (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Immediately add serial dilutions of this compound. Include appropriate controls:
-
Unstimulated T-cells (negative control)
-
Stimulated T-cells without HeLa cells (positive proliferation control)
-
Stimulated T-cells with HeLa cells and vehicle (DMSO) (suppression control)
-
-
Incubate: Culture the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
Stain and Acquire: Harvest the cells (non-adherent T-cells). Wash with FACS buffer. Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) for 30 minutes on ice. Wash again and resuspend in FACS buffer. Acquire data on a flow cytometer, ensuring collection of at least 10,000 events in the lymphocyte gate.
-
Data Analysis: Gate on CD4+ or CD8+ T-cell populations. Analyze the CFSE histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a generation of cell division. Quantify the percentage of divided cells and the proliferation index.
Protocol 2: T-Cell Proliferation by ATP Quantification (CellTiter-Glo®)
This is a rapid, high-throughput method that determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.
A. Materials and Reagents
-
All materials from Protocol 1 (except CFSE and flow cytometry antibodies)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer plate reader
B. Step-by-Step Procedure
-
Prepare IDO1-Expressing Cells: Prepare IDO1-expressing HeLa cells in an opaque-walled 96-well plate as described in Protocol 1.
-
Isolate and Add T-Cells: Isolate T-cells (or use PBMCs) and add them to the HeLa cell culture.
-
Stimulate and Treat: Add T-cell activators (e.g., anti-CD3/CD28) and serial dilutions of this compound. Include the same controls as in Protocol 1.
-
Incubate: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Perform Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure Luminescence: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
C. Data Analysis
-
Subtract the background luminescence (medium only).
-
Normalize the signal of the treated wells to the positive control (stimulated T-cells without suppression) to calculate the percentage of proliferation.
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50, which represents the concentration of this compound required to restore 50% of the maximal T-cell proliferation.
Conclusion
The protocols described provide robust and reproducible methods for quantifying the ability of this compound to reverse IDO1-mediated T-cell suppression. The CFSE-based flow cytometry assay offers detailed insights into cell division cycles, while the ATP-based luminescence assay provides a high-throughput-compatible assessment of cell viability and proliferation. Utilizing these methods, researchers can effectively characterize the immuno-restorative properties of this compound and other IDO1 inhibitors, facilitating their development in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kynurenine Measurement Assay Featuring PF-06840003, a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the measurement of kynurenine in the context of inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) with the selective inhibitor, PF-06840003.
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan degradation, playing a crucial role in immune regulation, neurotransmission, and cellular energy production.[1][2][3] The initial and rate-limiting step of this pathway is catalyzed by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[1][4] IDO1, in particular, is an immunosuppressive enzyme that is overexpressed in a wide range of cancers.[5] By catabolizing tryptophan into kynurenine, IDO1 depletes a crucial amino acid for T-cell proliferation and generates metabolites that actively suppress the immune response, thereby promoting tumor growth.[5][6]
This compound is a highly selective, orally bioavailable small molecule inhibitor of IDO1.[5][7][8] It acts by binding to the IDO1 enzyme, thereby blocking the conversion of tryptophan to kynurenine.[5][6] This inhibition is intended to restore immune surveillance of tumors.[5] Measuring kynurenine levels is, therefore, a direct method to assess the pharmacodynamic activity of IDO1 inhibitors like this compound.
Mechanism of Action of this compound
This compound is a tryptophan non-competitive, non-heme binding inhibitor of IDO1.[9] Upon administration, it targets and binds to IDO1, preventing the enzyme from oxidizing tryptophan into N-formylkynurenine, the precursor to kynurenine.[4][6] By inhibiting IDO1, this compound reduces the concentration of kynurenine in the tumor microenvironment and systemically.[6][10] This reduction in kynurenine alleviates the suppression of immune cells, including dendritic cells, natural killer (NK) cells, and T lymphocytes, and can lead to a reduction in tumor-associated regulatory T cells (Tregs).[5][6]
Kynurenine Pathway and IDO1 Inhibition
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for this compound.
Caption: Kynurenine pathway and the inhibitory action of this compound on IDO1.
Quantitative Data for this compound
The following table summarizes the in vitro and in vivo potency of this compound.
| Parameter | Species/Cell Line | IC50 Value | Reference |
| Enzyme Inhibition | |||
| hIDO1 | Human (cell-free) | 0.41 µM | [7][11] |
| mIDO1 | Mouse (cell-free) | 1.5 µM | [7][11] |
| dIDO1 | Dog (cell-free) | 0.59 µM | [7][11] |
| hTDO2 | Human (cell-free) | 140 µM | [7] |
| Cellular Activity | |||
| Kynurenine Production | HeLa cells | 1.8 µM | [7][11] |
| Kynurenine Production | THP-1 cells | 1.7 µM | [7][11] |
| In Vivo Activity | |||
| Kynurenine Reduction | Mice with syngeneic tumors | >80% reduction | [10][12] |
| Plasma Kynurenine IC50 | BALB/c mice | 5.2 µmol/L | [13] |
Experimental Protocols
Two primary protocols are provided below. The first is a general protocol for the measurement of kynurenine in biological samples using a competitive ELISA, a common method for this application. The second protocol details a cell-based assay to evaluate the inhibitory effect of this compound on IDO1 activity by measuring the resulting change in kynurenine production.
Protocol 1: Kynurenine Measurement by Competitive ELISA
This protocol is a representative example based on commercially available kynurenine ELISA kits.[14][15] Researchers should always refer to the specific instructions provided with their chosen kit.
Materials
-
Kynurenine ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-streptavidin, wash buffer, substrate, and stop solution)
-
Biological samples (e.g., serum, plasma, cell culture supernatant)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Plate shaker (optional)
Sample Preparation
-
Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant (serum).[14]
-
Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant (plasma).[14]
-
Cell Culture Supernatant: Centrifuge cell culture media at 1,000 x g for 20 minutes at 2-8°C to remove cells and debris. Collect the clear supernatant.
-
Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[14][15]
Assay Procedure
Caption: General workflow for a competitive kynurenine ELISA.
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare reagents, standards, and samples as per the kit instructions.[14]
-
Plate Washing: Wash the microplate wells twice with Wash Buffer.[14]
-
Sample/Standard Addition: Add 50 µL of each standard, control, or sample into the appropriate wells.[14]
-
Detection Antibody Addition: Immediately add 50 µL of Biotin-labeled Antibody working solution to each well. Gently tap the plate to mix.[14]
-
First Incubation: Cover the plate and incubate for 45 minutes at 37°C.[14]
-
Washing: Aspirate the contents of the wells and wash the plate three times with Wash Buffer.[14]
-
SABC Addition: Add 100 µL of HRP-Streptavidin (SABC) working solution to each well.[14]
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[14]
-
Washing: Aspirate and wash the plate five times with Wash Buffer.[14]
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.
-
The concentration of kynurenine in the samples is inversely proportional to the OD.
-
Use the standard curve to determine the concentration of kynurenine in the unknown samples.
Protocol 2: Cell-Based IDO1 Inhibition Assay Using this compound
This protocol describes how to treat IDO1-expressing cells with this compound and then measure the resulting kynurenine production in the cell culture supernatant. HeLa cells are commonly used for this purpose as they can be induced to express IDO1.[7][16]
Materials
-
HeLa cells (or other suitable IDO1-expressing cell line)
-
Cell culture medium (e.g., EMEM) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFNγ) to induce IDO1 expression
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Kynurenine measurement assay (e.g., ELISA kit from Protocol 1 or HPLC)
Assay Procedure
Caption: Workflow for a cell-based IDO1 inhibition assay with this compound.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after overnight incubation.
-
IDO1 Induction: The next day, remove the medium and replace it with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[12] Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Treatment: Add the this compound dilutions to the appropriate wells. Include wells with IFNγ alone (positive control for IDO1 activity) and wells with cells alone (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for kynurenine analysis.
-
Kynurenine Measurement: Measure the kynurenine concentration in the collected supernatants using the ELISA protocol described in Protocol 1 or another validated method like HPLC.
Data Analysis
-
Determine the kynurenine concentration for each this compound concentration.
-
Normalize the data by setting the kynurenine concentration in the IFNγ-only wells to 100% activity and the baseline kynurenine in the untreated wells to 0% activity.
-
Plot the percentage of IDO1 activity (y-axis) against the log of the this compound concentration (x-axis).
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value of this compound.
Conclusion
Measuring kynurenine is a robust and direct method for assessing the activity of the IDO1 enzyme and the efficacy of its inhibitors. The protocols outlined provide a framework for quantifying kynurenine in various biological samples and for determining the inhibitory potency of compounds like this compound in a cellular context. These assays are fundamental tools for the preclinical and clinical development of IDO1-targeting cancer immunotherapies.
References
- 1. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Kynurenine Signaling Pathway in Different Chronic Pain Conditions and Potential Use of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tribioscience.com [tribioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. eaglebio.com [eaglebio.com]
- 16. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]
Application Notes and Protocols: PF-06840003 in Combination with Anti-PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06840003, also known as EOS200271, is an investigational, orally bioavailable small molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme frequently overexpressed in the tumor microenvironment.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[1][2][3]
The inhibition of IDO1 by this compound is designed to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine levels.[1][3] This action reverses the immunosuppressive effects, leading to the proliferation and activation of various immune cells.[1] Preclinical studies have demonstrated that combining this compound with immune checkpoint inhibitors, such as anti-PD-L1 therapy, results in synergistic anti-tumor activity.[1][4] Anti-PD-L1 therapy can lead to an adaptive increase in IDO1 expression, suggesting that the concurrent inhibition of IDO1 can overcome this resistance mechanism and enhance the efficacy of PD-1/PD-L1 blockade.[4]
These application notes provide a summary of the preclinical and clinical data for this compound and detailed protocols for key experiments to evaluate its combination with anti-PD-L1 therapy.
Data Presentation
Preclinical Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IDO1 Inhibition (IC50) | Human (recombinant) | 0.41 µM | [5] |
| Mouse (recombinant) | 1.5 µM | [5] | |
| Dog (recombinant) | 0.59 µM | [5] | |
| Cellular IDO1 Activity (IC50) | HeLa cells | 1.8 µM | [5] |
| THP-1 cells | 1.7 µM | [5] | |
| In Vivo Kynurenine Reduction | Mouse syngeneic tumor models | >80% in tumor | [4][5][6] |
Clinical Pharmacodynamics of this compound (NCT02764151)
| Dose Level | Parameter | Result | Reference |
| 500 mg BID | Kynurenine Inhibition (plasma) | 75% mean inhibition of 13C10 kynurenine | |
| 500 mg BID | Endogenous Kynurenine Inhibition (plasma) | 24% mean inhibition | |
| 500 mg BID | CSF-to-Plasma Ratio of PF-06840002 (active enantiomer) | 1.00 |
Signaling Pathway and Experimental Workflow
Caption: Combined inhibition of IDO1 and PD-L1 signaling pathways.
Caption: Experimental workflow for evaluating this compound and anti-PD-L1 combination.
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol is adapted from general procedures for evaluating IDO1 inhibitors in a cellular context.[7][8]
Objective: To determine the IC50 of this compound for IDO1 in a cellular environment.
Materials:
-
HeLa or SKOV-3 cancer cell line (known to express IDO1 upon stimulation)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [PDAB] or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 104 to 5 x 104 cells per well and allow them to adhere overnight.[8]
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24 hours.[8]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ-containing medium from the cells and add 200 µL of the medium with the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
PDAB Method: Transfer 100-150 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of PDAB reagent (e.g., 2% w/v in acetic acid). After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
LC-MS/MS Method: Collect the supernatant for analysis of kynurenine and tryptophan concentrations as described in Protocol 3.
-
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
T-Cell Proliferation/Anergy Reversal Assay
This protocol is a representative method to assess the ability of this compound to rescue T-cells from IDO1-mediated suppression.[7][9]
Objective: To evaluate the effect of this compound on T-cell proliferation in the presence of IDO1-expressing cancer cells.
Materials:
-
IDO1-inducible cancer cell line (e.g., SKOV-3)
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Recombinant human IFN-γ
-
This compound
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or Phytohaemagglutinin [PHA])
-
Proliferation assay reagents (e.g., CFSE, 3H-thymidine, or CellTiter-Glo®)
Procedure:
-
Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with 100 ng/mL IFN-γ for 24 hours as described in Protocol 1.
-
Isolate and Label T-Cells (if using primary cells): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If tracking proliferation by dye dilution, label the T-cells with CFSE according to the manufacturer's instructions.
-
Co-culture Setup:
-
Wash the IDO1-induced SKOV-3 cells to remove excess IFN-γ.
-
Add the T-cells (e.g., 1 x 105 cells/well) to the wells containing the SKOV-3 cells.
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).
-
Add serial dilutions of this compound or vehicle control to the co-culture.
-
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Measure T-Cell Proliferation:
-
CFSE Dilution: Harvest the T-cells and analyze CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.
-
3H-Thymidine Incorporation: Add 3H-thymidine to the culture for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
CellTiter-Glo®: Measure ATP content as an indicator of cell viability and proliferation according to the manufacturer's protocol.
-
-
Data Analysis: Compare the proliferation of T-cells in the presence of this compound to the vehicle control to determine the extent of anergy reversal.
In Vivo Syngeneic Tumor Model Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in combination with an anti-PD-L1 antibody. Preclinical studies for this compound have utilized models such as the GL261 murine glioma model.[10]
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-L1 in a syngeneic mouse model.
Materials:
-
BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, or GL261 glioma for C57BL/6)
-
This compound formulated for oral administration
-
Anti-mouse PD-L1 antibody (or isotype control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 CT26 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Isotype control antibody
-
Group 4: Anti-PD-L1 antibody
-
Group 5: this compound + Anti-PD-L1 antibody
-
-
Treatment Administration:
-
Administer this compound orally, for example, twice daily (BID).
-
Administer the anti-PD-L1 antibody intraperitoneally, for example, twice a week.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize mice if tumors become ulcerated or if they show signs of excessive distress.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth between the treatment groups. Tumor growth inhibition (TGI) can be calculated.
Kynurenine and Tryptophan Measurement in Plasma and Tumor Tissue
This protocol provides a general method for sample preparation for LC-MS/MS analysis.[3][11][12][13]
Objective: To quantify the levels of kynurenine and tryptophan in biological samples to assess the pharmacodynamic effect of this compound.
Materials:
-
Plasma or tumor tissue samples
-
Internal standards (e.g., deuterated kynurenine and tryptophan)
-
Protein precipitation solution (e.g., methanol or trichloroacetic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add internal standards.
-
Add 150 µL of ice-cold methanol to precipitate proteins.[14]
-
Vortex and incubate at -20°C for 30 minutes.[14]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[14]
-
Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.[14]
-
-
Sample Preparation (Tumor Tissue):
-
Weigh the frozen tumor tissue and homogenize it in a suitable buffer on ice.
-
Take an aliquot of the homogenate for protein quantification.
-
To the remaining homogenate, add internal standards and precipitate proteins as described for plasma.
-
Proceed with centrifugation, evaporation, and reconstitution for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a tandem mass spectrometer with positive electrospray ionization and operate in multiple reaction monitoring (MRM) mode to detect and quantify tryptophan, kynurenine, and their respective internal standards.
-
-
Data Analysis: Calculate the concentrations of kynurenine and tryptophan based on the standard curves generated from known concentrations of the analytes. The kynurenine/tryptophan ratio can be calculated as an indicator of IDO1 activity.
Conclusion
This compound is a potent and selective IDO1 inhibitor with a clear mechanism of action that supports its use in combination with anti-PD-L1 therapy. The provided data and protocols offer a framework for researchers to further investigate this promising combination in preclinical and clinical settings. The synergistic effect of relieving IDO1-mediated immunosuppression while simultaneously blocking the PD-1/PD-L1 checkpoint holds significant potential for enhancing anti-tumor immune responses.
References
- 1. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PF-06840003 in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental design for utilizing PF-06840003, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in glioma research. This compound has demonstrated potential as a therapeutic agent for malignant gliomas due to its ability to penetrate the central nervous system and modulate the tumor microenvironment. This document outlines the mechanism of action of this compound, detailed protocols for key in vitro and in vivo experiments, and a summary of available quantitative data to guide researchers in their study design.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. A key mechanism of immune evasion in GBM is the upregulation of the IDO1 enzyme. IDO1 is a rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway.[1] This process depletes the essential amino acid tryptophan and generates immunosuppressive metabolites, primarily kynurenine, leading to T-cell anergy and apoptosis and the promotion of regulatory T cells (Tregs).[2][3][4] this compound is a highly selective, orally bioavailable small molecule inhibitor of IDO1 that can cross the blood-brain barrier, making it a promising candidate for glioma therapy.[2][3][4] Preclinical and clinical studies have shown that this compound can effectively inhibit IDO1, leading to a reduction in kynurenine levels and demonstrating synergistic anti-tumor effects when combined with other therapies such as immune checkpoint inhibitors, radiation, and chemotherapy.[2][3][4]
Mechanism of Action
This compound targets and binds to the IDO1 enzyme, inhibiting its catalytic activity. This blockade prevents the conversion of tryptophan to kynurenine. The restoration of tryptophan levels and the reduction of immunosuppressive kynurenine in the tumor microenvironment are thought to reactivate anti-tumor immune responses by promoting the proliferation and activation of effector T cells and reducing the number and function of Tregs.[2][3][4][5]
Figure 1: Simplified signaling pathway of IDO1-mediated immunosuppression and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) | Reference |
| Human IDO1 | Enzymatic Assay | 0.41 | [6] |
| Dog IDO1 | Enzymatic Assay | 0.59 | [6] |
| Mouse IDO1 | Enzymatic Assay | 1.5 | [6] |
| HeLa Cells | Cell-based Assay | 1.8 | [6] |
| THP-1 Cells (LPS/IFNγ stimulated) | Cell-based Assay | 1.7 | [6] |
Table 2: Preclinical In Vivo Pharmacodynamics and Efficacy of this compound
| Animal Model | Parameter | Result | Reference |
| Syngeneic Mouse Tumor Models | Intratumoral Kynurenine Reduction | >80% | [6][7][8] |
| GL261 Murine Glioma Model | Combination Therapy | Synergistic effect with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, and temozolomide | [2][3][4] |
Table 3: Phase 1 Clinical Trial Data in Recurrent Malignant Glioma (NCT02764151)
| Parameter | Dose | Value | Reference |
| Dosing Regimens | Escalation Cohorts | 125 mg QD, 250 mg QD, 250 mg BID, 500 mg BID | [8] |
| CSF-to-Plasma Ratio of PF-06840002 (active enantiomer) | 500 mg BID | 1.00 | [8] |
| Kynurenine Inhibition (vs. endogenous) | 500 mg BID | 75% | [8] |
| Disease Control Rate | All doses | 47% (8 of 17 patients) | [8] |
| Mean Duration of Stable Disease | All doses | 32.1 weeks (range: 12.1-72.3) | [8] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on glioma cell lines.
-
Cell Lines: Human glioma cell lines (e.g., U87MG, T98G) or murine glioma cell line (e.g., GL261).
-
Materials:
-
Glioma cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT or XTT reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed glioma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Figure 2: Workflow for a cell viability assay to evaluate the effect of this compound on glioma cells.
2. Western Blot Analysis of IDO1 Pathway Proteins
This protocol is to assess the effect of this compound on the expression of IDO1 and downstream signaling molecules.
-
Cell Lines: Human or murine glioma cell lines.
-
Materials:
-
Glioma cell lines
-
This compound
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-IDO1, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
To induce IDO1 expression, treat cells with IFN-γ (e.g., 50 ng/mL) for 24 hours.
-
Treat the IFN-γ stimulated cells with various concentrations of this compound for an additional 24-48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Murine Glioma Model
1. Orthotopic GL261 Syngeneic Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound.
-
Animal Strain: C57BL/6 mice (syngeneic to GL261 cells).
-
Cell Line: GL261 murine glioma cells.
-
Materials:
-
GL261 cells
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
This compound formulation for oral gavage
-
-
Procedure:
-
Culture GL261 cells and harvest a single-cell suspension.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate in the striatum.
-
Slowly inject a suspension of GL261 cells (e.g., 1 x 10^5 cells in 2 µL of PBS) into the brain parenchyma.
-
Suture the scalp incision.
-
Allow tumors to establish for a defined period (e.g., 7-10 days). Tumor growth can be monitored if using luciferase-expressing cells.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound via oral gavage at a predetermined dose and schedule (e.g., daily).
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at set intervals using imaging (e.g., bioluminescence or MRI) or assess survival as the primary endpoint.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., kynurenine levels, immune cell infiltration).
-
Figure 3: Experimental workflow for the in vivo evaluation of this compound in a GL261 orthotopic glioma model.
Conclusion
This compound is a promising IDO1 inhibitor for the treatment of glioma, with demonstrated CNS penetration and a favorable safety profile in early clinical trials. The provided protocols and data serve as a guide for researchers to design robust preclinical and translational studies to further elucidate the therapeutic potential of this compound in this challenging disease. Future research should focus on optimizing combination strategies and identifying predictive biomarkers to select patients who are most likely to benefit from this therapy.
References
- 1. Involvement of the Kynurenine Pathway in Human Glioma Pathophysiology | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-06840003 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of PF-06840003 in solutions.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO. For in vivo studies, specific formulation protocols involving co-solvents are necessary.[1][2][3] If the compound does not dissolve completely, sonication or gentle heating can be used to aid dissolution.[2][3]
Q2: What is the recommended storage condition for this compound?
A: As a powder, this compound is stable for at least one year when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to two years.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: Can I prepare a stock solution of this compound in water?
A: Direct dissolution in water is not recommended due to the compound's low aqueous solubility. A stock solution should be prepared in an appropriate organic solvent, such as DMSO.[1][3]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can occur, especially when diluting a concentrated stock solution into an aqueous buffer. To address this, you can try gentle heating or sonication to redissolve the compound.[2][3] For future preparations, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[2][3][4]
Q5: How stable is this compound in an aqueous experimental buffer?
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL | Sonication may be required for complete dissolution. | [1][3] |
| DMSO | 46 mg/mL (198.09 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [4] |
| DMSO | 60 mg/mL (258.39 mM) | Sonication is recommended. | [3] |
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Composition | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.77 mM) | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.77 mM) | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.77 mM) | [2] |
| 4 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (8.61 mM) | [3] |
| 5 | DMSO, Kolliphor® EL, 5% D-mannitol in Elix water (1:1:8 ratio) | Not specified | [5] |
| 6 | 0.5% gelatin, 5% D-mannitol in Elix water | Not specified | [5] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for In Vivo Administration (Based on Protocol 1)
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution.
-
Add Co-solvents: In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.
-
Combine and Mix: Add the this compound stock solution to the PEG300/Tween-80 mixture. Vortex thoroughly until the solution is clear.
-
Add Saline: Slowly add the saline to the mixture while vortexing to bring the solution to the final desired volume.
-
Final Check: Ensure the final solution is clear and free of any precipitate before administration. It is recommended to use this formulation immediately after preparation.[4]
Visualizations
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
PF-06840003 degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06840003.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, orally available inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is responsible for the metabolic conversion of tryptophan to kynurenine.[1][4] By inhibiting IDO1, this compound blocks this pathway, leading to a decrease in kynurenine levels and a restoration of T-cell proliferation and activation.[1] This can help to enhance the immune response against tumor cells.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[5] It is crucial to follow these storage guidelines to prevent degradation and ensure the compound's activity in your experiments.
Q3: Is this compound a single enantiomer or a racemic mixture?
A3: this compound is a racemic mixture that quickly equilibrates in plasma between its two enantiomers: PF-06840002 (the active IDO1 inhibitor) and PF-06840001 (which does not inhibit IDO1).[6][7]
Q4: What are the known byproducts associated with this compound activity?
A4: It is important to distinguish between the chemical degradation byproducts of this compound itself and the metabolic byproducts of the pathway it inhibits. Currently, there is limited publicly available information on the specific chemical degradation products of this compound.
The primary "byproduct" of interest in the context of this compound's biological activity is kynurenine . This compound is designed to reduce the production of kynurenine from tryptophan by inhibiting the IDO1 enzyme.[1][8] Therefore, a decrease in kynurenine levels is an expected outcome of successful this compound treatment in a responsive biological system.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my in vitro/in vivo experiments.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify that the compound has been stored and handled correctly according to the recommended conditions (-80°C or -20°C).[5] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment if possible.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Confirm the calculations for your dilutions. It is advisable to verify the concentration of your stock solution using an appropriate analytical method, such as HPLC-UV.
-
-
Possible Cause 3: Issues with the Biological System.
-
Troubleshooting Step: Ensure that the cells or animal models used in your experiment express functional IDO1. IDO1 expression can be induced by stimulants like interferon-gamma (IFN-γ).[8] Confirm IDO1 expression levels via qPCR, Western blot, or immunohistochemistry.
-
Issue 2: Difficulty in detecting a significant change in kynurenine levels after treatment with this compound.
-
Possible Cause 1: Insufficient Assay Sensitivity.
-
Troubleshooting Step: The analytical method used to measure kynurenine and tryptophan must be sensitive enough to detect changes. LC-MS/MS is a highly sensitive and specific method for this purpose.
-
-
Possible Cause 2: Suboptimal Dosing or Treatment Duration.
-
Troubleshooting Step: The dose of this compound may be too low, or the treatment duration may be too short to see a significant effect. Refer to published studies for effective concentration ranges in similar experimental setups.[9][10] A dose-response experiment is recommended to determine the optimal concentration for your system.
-
-
Possible Cause 3: High Basal Kynurenine Levels.
-
Troubleshooting Step: If the basal level of kynurenine in your system is very high due to strong IDO1 induction, a higher concentration of this compound may be required to achieve a significant reduction.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) | Assay System |
| Human IDO1 | 0.41 | Enzymatic Assay |
| Mouse IDO1 | 1.5 | Enzymatic Assay |
| Dog IDO1 | 0.59 | Enzymatic Assay |
| Human TDO2 | 140 | Enzymatic Assay |
| HeLa Cells | 1.8 | Cellular Assay |
| LPS/IFNγ-stimulated THP1 cells | 1.7 | Cellular Assay |
Data sourced from Selleck Chemicals product information.[2]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) | Predicted Half-life (h) |
| Mouse | 59 | 16-19 |
| Rat | 94 | 16-19 |
| Dog | 19 | Not Specified |
Data sourced from Selleck Chemicals product information.[2]
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay in HeLa Cells
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in 200 µL of EMEM growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[2]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the different concentrations of this compound to the cell culture wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
-
IDO1 Induction: To induce IDO1 expression, treat the cells with an appropriate stimulus, such as recombinant human IFN-γ.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for tryptophan to kynurenine conversion.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Analysis: Measure the concentrations of tryptophan and kynurenine in the supernatant using a sensitive analytical method like LC-MS/MS.
-
Data Interpretation: Calculate the IC50 value by plotting the percentage of kynurenine inhibition against the log of the this compound concentration.
Visualizations
Caption: Mechanism of this compound action on the IDO1 pathway.
Caption: Troubleshooting workflow for this compound activity issues.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PF-06840003 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of PF-06840003 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that plays a critical role in immune suppression, often exploited by cancer cells to evade the immune system.[1] IDO1 catalyzes the first and rate-limiting step in the metabolism of the essential amino acid tryptophan to kynurenine.[2] The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment suppress the activity of effector T cells and promote the function of regulatory T cells, leading to a dampened anti-tumor immune response.[1] By inhibiting IDO1, this compound aims to restore T-cell function and enhance anti-tumor immunity.[1][2]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common challenge, often stemming from the following factors:
-
Low Aqueous Solubility: this compound is known to be insoluble in water. Cell culture media are aqueous-based, making them a challenging environment for hydrophobic compounds.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (typically in DMSO) into the aqueous media can cause the compound to crash out of solution.[3]
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Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can influence the solubility of the compound.
-
Temperature Effects: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation. Conversely, storing media containing the compound at lower temperatures can also decrease its solubility.
-
pH of the Media: The pH of the cell culture medium (typically 7.2-7.4) can affect the charge and solubility of a compound.[3]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of downstream precipitation issues.
-
Ensure Complete Dissolution: Visually confirm that your this compound powder is completely dissolved in the solvent (typically DMSO). If you observe any particulate matter, gentle warming (to 37°C) and/or sonication can aid in dissolution.
-
Use Anhydrous Solvent: Use high-quality, anhydrous DMSO to prepare your stock solution. Water contamination in the DMSO can reduce the solubility of hydrophobic compounds.
-
Appropriate Stock Concentration: While a high concentration stock is often desirable to minimize the final solvent concentration in your culture, an overly concentrated stock can be more prone to precipitation upon dilution.
Step 2: Optimize the Dilution Procedure
Directly adding a concentrated DMSO stock to your full volume of media is a common cause of "solvent shock."
-
Serial Dilutions: Perform serial dilutions of your concentrated stock solution in your cell culture medium. A recommended approach is to first create an intermediate dilution in a smaller volume of serum-free or complete medium.
-
Gradual Addition: Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing. This gradual introduction helps to avoid localized high concentrations of the compound and solvent.
-
Pre-warmed Media: Always use media that has been pre-warmed to 37°C before adding the compound.
Step 3: Assess the Final Concentration and Media Composition
-
Determine the Maximum Soluble Concentration: It is crucial to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions. You can perform a simple solubility test by preparing a serial dilution of the compound in your medium and observing for any precipitation over time (e.g., 1, 6, and 24 hours) under incubation conditions.
-
Reduce the Final Concentration: If you are observing precipitation, the most straightforward solution is to lower the final concentration of this compound in your experiment. It is possible that a lower, soluble concentration will still provide the desired biological effect.
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Role of Serum: For serum-containing media, the proteins in the serum can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.[3]
-
Solubilizing Agents: For challenging situations, consider the use of pharmaceutically acceptable solubilizing agents. Formulations for in vivo studies of this compound have utilized co-solvents such as PEG300 and surfactants like Tween-80.[4][5] However, the compatibility and potential toxicity of these agents on your specific cell line must be carefully evaluated.
Step 4: Incubation and Observation
-
Monitor Over Time: Some compounds may precipitate out of solution over longer incubation periods. It is advisable to visually inspect your culture plates under a microscope at different time points to check for the formation of precipitates.
-
Media Evaporation: Ensure proper humidification in your incubator to prevent media evaporation, which can lead to an increase in the concentration of all media components, including this compound, potentially causing precipitation.[3]
Quantitative Data Summary
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 430.64 mM) |
| Water | Insoluble |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific cell line and experimental conditions.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 232.21 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
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Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with or without serum, as required for your experiment)
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Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).
-
Intermediate Dilution: In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of the pre-warmed complete media (e.g., 1 mL). Gently pipette up and down or vortex briefly to mix.
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Final Dilution: Add the remaining volume of your pre-warmed complete media to the conical tube containing the intermediate dilution.
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Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
References
Technical Support Center: PF-06840003 and Cytochrome P450 Enzymes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-06840003 on cytochrome P450 (CYP) enzymes. The content is structured to address common questions and troubleshooting scenarios that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory effect of this compound on major CYP enzymes?
A1: Based on available data, this compound is generally considered a very weak inhibitor of the major cytochrome P450 enzymes. For most major CYP isozymes, the half-maximal inhibitory concentration (IC50) values are greater than 100 μM. An exception is CYP2C19, for which an IC50 value of 78 μM has been reported.[1]
Q2: Does this compound exhibit time-dependent or metabolism-dependent inhibition of CYP enzymes?
A2: No, this compound has been shown to not exhibit metabolism-dependent inhibition, which includes both time-dependent and NADPH-dependent or time-dependent (NADPH-independent) inhibition of the major CYP enzymes that were investigated.[1]
Q3: What are the implications of these findings for my experiments?
A3: The weak inhibitory potential of this compound suggests a low risk of significant drug-drug interactions mediated by CYP inhibition at therapeutically relevant concentrations. However, it is crucial to consider the specific concentrations of this compound used in your experimental system. For studies involving high concentrations of this compound, the potential for off-target effects on CYP2C19, and to a lesser extent other CYPs, should be taken into account.
Quantitative Data Summary
The following table summarizes the known IC50 values for the interaction of this compound with major CYP enzymes.
| CYP Isozyme | IC50 (μM) | Inhibitory Potential |
| CYP2C19 | 78 | Weak |
| Other Major CYPs | >100 | Very Weak |
Experimental Protocols
While the specific protocol used to generate the above data for this compound is not publicly detailed, a standard and widely accepted methodology for assessing CYP inhibition is provided below. This protocol can be adapted for your specific laboratory conditions.
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
1. Objective: To determine the IC50 of a test compound (e.g., this compound) for major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
2. Materials:
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Human Liver Microsomes (HLMs)
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitors for each CYP isozyme
-
Acetonitrile or other suitable quenching solvent
-
96-well plates
-
LC-MS/MS system for analysis
3. Assay Procedure:
-
Prepare Reagents:
-
Thaw HLMs on ice.
-
Prepare serial dilutions of the test compound and positive controls in a 96-well plate. The final concentration of the organic solvent (e.g., DMSO) should be low (typically ≤ 1%) to avoid affecting enzyme activity.
-
Prepare a master mix containing the phosphate buffer and the CYP-specific probe substrate at a concentration close to its Km.
-
-
Incubation:
-
Add the HLM suspension to the wells containing the test compound or controls and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) to each well. This will precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Inconsistent incubation times- Poor mixing of reagents- HLM activity not uniform | - Use calibrated pipettes and proper technique.- Ensure consistent timing for reagent additions.- Gently mix the plate after adding reagents.- Ensure HLMs are properly homogenized before aliquoting. |
| No or very low CYP activity in control wells | - Inactive NADPH regenerating system- Degraded HLMs- Incorrect buffer pH | - Prepare fresh NADPH regenerating system.- Use a new lot of HLMs and handle them properly (keep on ice).- Verify the pH of the buffer. |
| IC50 values for positive controls are out of the expected range | - Incorrect concentration of positive control- Sub-optimal assay conditions (e.g., incubation time, substrate concentration) | - Verify the stock concentration and dilution of the positive control.- Optimize incubation time and substrate concentration to be near the Km. |
| Test compound precipitates in the assay | - Poor solubility of the test compound at the tested concentrations | - Visually inspect the wells for precipitation.- Reduce the highest concentration of the test compound.- Use a different co-solvent if compatible with the assay. |
| Interference with LC-MS/MS analysis | - Test compound co-elutes with the metabolite- Ion suppression or enhancement by the test compound | - Optimize the LC gradient to separate the test compound and metabolite.- Prepare a matrix-matched calibration curve to assess for matrix effects. |
Visualizations
Caption: Workflow for a standard in vitro CYP inhibition assay.
Caption: Troubleshooting decision tree for CYP inhibition assays.
References
potential for PF-06840003 cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for cytotoxicity of PF-06840003 at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective, orally active, and brain-penetrant inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine.[2] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T-cells and promote the function of regulatory T-cells, leading to immune tolerance.[3][4] By inhibiting IDO1, this compound is designed to reverse this immunosuppressive mechanism and restore the anti-tumor immune response.[2][3]
Q2: At what concentrations is this compound effective at inhibiting IDO1?
A2: The half-maximal inhibitory concentration (IC50) of this compound for IDO1 varies slightly depending on the species and the assay system. The following table summarizes the reported IC50 values.
| Target | Assay System | IC50 (µM) |
| Human IDO1 (hIDO1) | Enzymatic Assay | 0.41[1][5] |
| Mouse IDO1 (mIDO1) | Enzymatic Assay | 1.5[1][5] |
| Dog IDO1 (dIDO1) | Enzymatic Assay | 0.59[1][5] |
| Human IDO1 | HeLa Cell-Based Assay | 1.8[1][5] |
| Human IDO1 | LPS/IFNγ-stimulated THP1 Cells | 1.7[1][5] |
Q3: Is cytotoxicity an expected outcome when using this compound at high concentrations?
Q4: What is the selectivity profile of this compound?
A4: this compound is reported to be a highly selective inhibitor of IDO1. It has very weak activity against tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan, with an IC50 of 140 µM.[5] It also shows weak inhibition of major cytochrome P450 (CYP) isozymes, with IC50 values greater than 100 µM for most, except for CYP2C19 (IC50 = 78 µM).[5] This high selectivity suggests that cytotoxicity at lower concentrations is less likely to be caused by off-target inhibition of these enzymes. A study evaluated its off-target pharmacological activity in a panel of 81 receptors, ion channels, transporters, and enzymes and found it to be highly selective.[8]
Troubleshooting Guide for Unexpected Cytotoxicity
If you observe higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.
Issue 1: High Cytotoxicity Across All Tested Cell Lines
This could indicate a general cytotoxic effect or an experimental artifact.
-
Possible Causes & Solutions:
-
Compound Concentration: Verify the final concentration of this compound. Perform a new serial dilution and a dose-response curve.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.
-
Contamination: Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells.
-
Compound Instability: Assess the stability of this compound in your culture medium over the time course of the experiment.
-
Issue 2: Cytotoxicity Observed Only in Specific Cell Lines
This may point towards on-target or off-target effects specific to the sensitive cell line.
-
Possible Causes & Solutions:
-
On-Target Toxicity: The sensitive cell line may be highly dependent on pathways influenced by IDO1 activity for survival. While IDO1 inhibition is generally not expected to be directly cytotoxic to tumor cells, this possibility should be considered.
-
Off-Target Effects: At high concentrations, this compound may interact with an unintended target present in the sensitive cell line.
-
Metabolic Activation: The sensitive cell line may metabolize this compound into a more toxic compound.
-
Issue 3: Inconsistent Results Between Experiments
This often points to variability in experimental procedures.
-
Possible Causes & Solutions:
-
Cell Density: Ensure consistent cell seeding density between experiments.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of the compound and reagents.
-
Incubation Time: Maintain consistent incubation times for all experiments.
-
Reagent Quality: Use fresh, high-quality reagents and culture media.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
This protocol outlines a general method for determining the cytotoxic potential of this compound in a cell line of interest using a tetrazolium-based assay (e.g., MTT or MTS).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations to be tested.
-
Treatment: Treat the cells with the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the tetrazolium reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interconversion of PF-06840003 Enantiomers in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interconversion of PF-06840003 enantiomers in plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its enantiomers?
A1: this compound is a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). It is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers) in equal amounts:
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PF-06840002: The active enantiomer that inhibits IDO1.
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PF-06840001: The inactive enantiomer.
Q2: Does interconversion of this compound enantiomers occur in plasma?
A2: Yes, this compound is known to undergo rapid interconversion, or chiral inversion, in plasma. This means the active (PF-06840002) and inactive (PF-06840001) enantiomers can convert into one another. This has been observed in mouse, dog, and human plasma.[1]
Q3: Why is it important to study the interconversion of this compound enantiomers?
A3: Understanding the rate and extent of interconversion is crucial for several reasons:
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Pharmacokinetics: The interconversion affects the plasma concentration of the active enantiomer (PF-06840002) over time, influencing its efficacy and duration of action.
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Pharmacodynamics: The concentration of the active enantiomer at the target site determines the biological effect.
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Dosage Form Development: A rapid interconversion may support the development of the racemate, as the inactive enantiomer can serve as a reservoir for the active form.
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Regulatory Requirements: Regulatory agencies often require an understanding of the stereochemical fate of chiral drugs in the body.
Q4: What are the key factors that can influence the interconversion of this compound in plasma?
A4: Several factors can affect the rate of chiral inversion in plasma, including:
-
Plasma Components: Specific proteins or enzymes in plasma can catalyze the interconversion.
-
pH: The pH of the plasma can influence the ionization state of the molecule, which may affect its stability and susceptibility to inversion.
-
Temperature: Incubation temperature during in vitro studies will directly impact the rate of interconversion.
-
Species: The enzymatic makeup of plasma can differ between species, potentially leading to different rates of interconversion.
Experimental Protocols
This section provides a detailed, adapted methodology for studying the in vitro interconversion of this compound enantiomers in plasma. This protocol is based on established methods for studying chiral inversion of similar compounds, such as thalidomide, and should be validated for specific experimental conditions.
Objective: To determine the rate of interconversion of this compound enantiomers in plasma in vitro.
Materials:
-
This compound racemic standard
-
PF-06840002 and PF-06840001 enantiomerically pure standards (if available)
-
Control human, rat, or mouse plasma (sodium heparin or K2EDTA as anticoagulant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) solution (e.g., a structurally similar, stable isotopically labeled compound)
-
96-well plates or microcentrifuge tubes
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Incubator
-
Calibrated pipettes
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Vortex mixer
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Centrifuge
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HPLC or UPLC system with a mass spectrometer (LC-MS/MS)
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Chiral HPLC column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column)
Experimental Workflow Diagram:
Caption: Workflow for in vitro plasma interconversion study of this compound.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of racemic this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solution with the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Incubation:
-
Thaw frozen control plasma in a 37°C water bath.
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the this compound working solution to achieve a final concentration of approximately 1 µg/mL. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation.
-
Gently vortex the spiked plasma for 30 seconds.
-
Immediately collect a sample for the T=0 time point.
-
Incubate the remaining spiked plasma at 37°C.
-
Collect samples at subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
-
Sample Extraction (Protein Precipitation):
-
To a 50 µL aliquot of the plasma sample from each time point, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen, if necessary, and reconstitute in the mobile phase.
-
-
Chiral LC-MS/MS Analysis (Adapted Method):
-
Column: Chiralpak IA-3 (or similar polysaccharide-based column)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for PF-06840002, PF-06840001, and the internal standard.
-
-
Data Analysis:
-
Generate calibration curves for both PF-06840002 and PF-06840001 using standards of known concentrations.
-
Quantify the concentrations of each enantiomer at each time point.
-
Plot the concentration of each enantiomer versus time to determine the rate of interconversion.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Separation of Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol), its percentage, and the type and concentration of additives (e.g., formic acid, acetic acid, diethylamine). | |
| Inappropriate column temperature. | Vary the column temperature. Lower temperatures often improve chiral resolution but may increase peak broadening. | |
| Peak Tailing or Asymmetry | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress ionic interactions. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Flush the column with a strong solvent or replace the column if it is old or has been used extensively with harsh mobile phases. | |
| Inconsistent Interconversion Rates | Inconsistent incubation temperature. | Ensure the incubator is accurately calibrated and maintains a stable temperature. |
| Variability in plasma source. | Use a pooled lot of plasma for all experiments to minimize biological variability. | |
| Inaccurate timing of sample collection. | Use a precise timer and consistent procedure for collecting and stopping the reaction at each time point. | |
| Low Recovery During Sample Extraction | Inefficient protein precipitation. | Ensure the ratio of acetonitrile to plasma is sufficient (typically 3:1 or 4:1). |
| Analyte instability in the extraction solvent. | Keep samples on ice during the extraction process and analyze them as quickly as possible. | |
| Adsorption to labware. | Use low-binding microcentrifuge tubes and plates. |
Quantitative Data Summary
The following table presents a hypothetical data structure for summarizing the results of an in vitro plasma interconversion study. Actual data should be populated from experimental results.
| Time (minutes) | Concentration of PF-06840002 (ng/mL) | Concentration of PF-06840001 (ng/mL) | Enantiomeric Ratio (PF-06840002 / PF-06840001) |
| 0 | 980 | 20 | 49.0 |
| 5 | 850 | 150 | 5.67 |
| 15 | 700 | 300 | 2.33 |
| 30 | 550 | 450 | 1.22 |
| 60 | 510 | 490 | 1.04 |
| 120 | 505 | 495 | 1.02 |
Signaling Pathway and Logical Relationship Diagrams
Logical Flow for Troubleshooting Poor Chiral Separation:
Caption: Troubleshooting logic for chiral HPLC method development.
References
impact of PF-06840002 as the active enantiomer on assays
Welcome to the technical support center for PF-06840002. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PF-06840002, the active enantiomer of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, PF-06840003.
Frequently Asked Questions (FAQs)
Q1: What is PF-06840002 and what is its primary mechanism of action?
A1: PF-06840002 is the active enantiomer of this compound, a highly selective and potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid L-tryptophan.[1][2][3] By inhibiting IDO1, PF-06840002 blocks the conversion of tryptophan to N-formylkynurenine, thereby reducing the production of kynurenine and its downstream metabolites.[2][3] This mechanism is of significant interest in immuno-oncology, as the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment are known to suppress T-cell proliferation and promote immune tolerance.[3][4]
Q2: What is the difference between PF-06840002 and this compound?
A2: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). PF-06840002 is the specific, pharmacologically active enantiomer, while the other enantiomer, PF-06840001, is inactive.[2] Although this compound is often used in studies, it is important to recognize that the biological activity is attributed to PF-06840002. Interestingly, rapid conversion of the inactive R-enantiomer to the active S-enantiomer (PF-06840002) has been observed in the plasma of preclinical species, suggesting the racemate may have practical advantages in vivo.[5]
Q3: How does the enantiomeric nature of PF-06840002 impact its use in assays?
A3: The stereochemistry of an inhibitor can significantly influence its binding affinity and specificity to the target enzyme. Using the pure, active enantiomer PF-06840002 ensures that the observed inhibitory effects are directly attributable to the specific molecule of interest, leading to more precise and interpretable in vitro data. When using the racemate (this compound), the calculated potency (e.g., IC50) will be an average of the active and inactive forms. For mechanistic studies and accurate determination of binding kinetics, using the isolated active enantiomer is highly recommended.
Troubleshooting Guides
IDO1 Enzymatic Assays
Issue 1: High background signal or false positives in the kynurenine detection assay.
-
Possible Cause: Autofluorescence of test compounds. The standard method for kynurenine detection involves measuring its absorbance at 321 nm, and some compounds may also absorb at this wavelength.
-
Troubleshooting Steps:
-
Run a control plate with the test compound in the assay buffer without the IDO1 enzyme to measure its intrinsic absorbance.
-
Subtract the background absorbance of the compound from the absorbance of the wells containing the enzyme and compound.
-
Consider using an alternative detection method, such as HPLC-UV or LC-MS/MS, which provides better separation and specificity for kynurenine.[6][7]
-
Issue 2: Low or no IDO1 enzyme activity.
-
Possible Cause 1: Improper handling of the recombinant IDO1 enzyme. IDO1 is a heme-containing enzyme that is sensitive to freeze-thaw cycles and oxidation.
-
Troubleshooting Steps:
-
Aliquot the enzyme upon first use and store at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Ensure the assay buffer contains a reducing agent, such as ascorbic acid and methylene blue, to maintain the heme iron in its active ferrous state.[1][6]
-
Include catalase in the reaction mixture to prevent inhibition by hydrogen peroxide, which can be produced by the reducing system.[6]
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Steps:
Cell-Based IDO1 Assays
Issue 1: Inconsistent or low IDO1 expression in cells.
-
Possible Cause: Inadequate induction of IDO1 expression. Many cell lines, such as HeLa or SKOV-3, require stimulation with interferon-gamma (IFN-γ) to upregulate IDO1 expression.[2][7]
-
Troubleshooting Steps:
-
Optimize the concentration of IFN-γ and the duration of stimulation (typically 24-48 hours) for your specific cell line.[9]
-
Confirm IDO1 expression by Western blot or qPCR.
-
Ensure the cell passage number is not too high, as this can affect cellular responses to stimuli.
-
Issue 2: High variability in kynurenine measurements.
-
Possible Cause 1: Incomplete conversion of N-formylkynurenine to kynurenine. The direct product of the IDO1 reaction is N-formylkynurenine, which is often hydrolyzed to kynurenine for easier detection.
-
Troubleshooting Steps:
-
Possible Cause 2: Interference from components in the cell culture medium or cell lysate.
-
Troubleshooting Steps:
Issue 3: Compound toxicity affecting cell viability and IDO1 activity.
-
Possible Cause: The test compound, including PF-06840002 at high concentrations, may exhibit cytotoxic effects that can be mistaken for IDO1 inhibition.
-
Troubleshooting Steps:
T-Cell Co-Culture Assays
Issue 1: Poor T-cell proliferation or activation.
-
Possible Cause 1: Suboptimal stimulation of T-cells.
-
Troubleshooting Steps:
-
Ensure the use of appropriate T-cell activators, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA), at optimized concentrations.[10]
-
Verify the viability and health of the peripheral blood mononuclear cells (PBMCs) or isolated T-cells before starting the assay.
-
-
Possible Cause 2: Insufficient IDO1 activity in the co-culture system to observe an inhibitory effect.
-
Troubleshooting Steps:
Issue 2: High background T-cell death.
-
Possible Cause: Nutrient depletion or accumulation of toxic metabolites in the culture medium.
-
Troubleshooting Steps:
-
Ensure the use of appropriate cell culture medium and supplements.
-
Optimize the cell seeding density to avoid overgrowth.
-
Consider a partial media change during the co-culture period.
-
Data Summary
Table 1: Pharmacokinetic Parameters of PF-06840002
| Parameter | Value | Species | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 - 3.0 hours | Human | [1][4] |
| Mean Elimination Half-life (t1/2) | 2 - 4 hours | Human | [1][4] |
| Unbound AUC Ratio (Brain/Plasma) | 0.20 | Rat | [2] |
| Unbound AUC Ratio (CSF/Plasma) | 0.49 | Rat | [2] |
| Cerebrospinal Fluid (CSF) to Plasma Ratio | 1.00 | Human | [1][4] |
Table 2: In Vitro Potency of this compound (Racemate)
| Assay Type | Cell Line | IC50 | Reference |
| Cellular IDO1 Inhibition | HeLa | 1.8 µM | [5] |
| Cellular IDO1 Inhibition | THP-1 | 1.7 µM | [5] |
| Human Whole Blood Assay | - | 4.7 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Preparation: Prepare serial dilutions of PF-06840002 in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the test compound dilutions.
-
Enzyme Addition: Add purified recombinant IDO1 protein to each well, except for the blank wells.
-
Initiate Reaction: Add L-tryptophan to a final concentration of 200-400 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the plate at 50-65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Detection: Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify kynurenine.
Protocol 2: Cell-Based IDO1 Assay
-
Cell Seeding: Seed IDO1-inducible cells (e.g., HeLa, SKOV-3) in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with an optimized concentration of IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of PF-06840002.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add 30% (w/v) TCA to the supernatant.
-
Incubate at 50-65°C for 30 minutes.
-
Centrifuge to remove precipitate.
-
Measure kynurenine in the supernatant by absorbance at 321 nm or by HPLC/LC-MS.
-
-
Cell Viability: In a parallel plate, treat cells similarly and assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
Visualizations
Caption: IDO1 signaling pathway and the inhibitory effect of PF-06840002.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
PF-06840003 Technical Support Center: Avoiding Experimental Artifacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PF-06840003, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Adherence to proper experimental protocols is crucial for obtaining reliable and reproducible data while avoiding common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational small molecule that selectively inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway, responsible for the degradation of the essential amino acid tryptophan.[3] By inhibiting IDO1, this compound prevents the depletion of tryptophan and the accumulation of its immunosuppressive metabolite, kynurenine. This action helps to restore the proliferation and activation of various immune cells, such as T lymphocytes, and reduce the number of tumor-associated regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response.[1]
Q2: Is this compound selective for IDO1?
A2: Yes, this compound is a highly selective inhibitor of IDO1. It exhibits very weak activity against tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2).[3][4] This high selectivity minimizes the potential for off-target effects related to the inhibition of other tryptophan-catabolizing enzymes.
Q3: What are the key considerations for preparing a stock solution of this compound?
A3: this compound is soluble in DMSO.[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted and stored at -20°C or -80°C.[6] When preparing aqueous solutions for cell-based assays, it is crucial to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.[5]
Q4: Is this compound a racemic mixture? Does this affect its activity?
A4: Yes, this compound is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers) in equal amounts: PF-06840002 and PF-06840001. The inhibitory activity against IDO1 resides in the PF-06840002 enantiomer, while PF-06840001 is inactive. In plasma, the racemate rapidly equilibrates.[7][8] For data interpretation, it is important to consider that the effective concentration of the active inhibitor is half of the total this compound concentration.
Quantitative Data Summary
The following tables summarize the inhibitory activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (µM) | Assay Type |
| IDO1 | Human (hIDO1) | 0.41 | Enzymatic Assay |
| IDO1 | Dog (dIDO-1) | 0.59 | Enzymatic Assay |
| IDO1 | Mouse (mIDO-1) | 1.5 | Enzymatic Assay |
| IDO1 | Human | 1.8 | HeLa Cell-Based Assay |
| IDO1 | Human | 1.7 | LPS/IFNγ-stimulated THP-1 Cell-Based Assay |
| TDO2 | Human (hTDO-2) | 140 | Enzymatic Assay |
Data sourced from MedChemExpress and Selleck Chemicals product information.[4][6]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Notes |
| Mice with syngeneic tumor grafts | >80% reduction in intratumoral kynurenine levels | --- |
| Multiple preclinical syngeneic mouse models | Inhibition of tumor growth | In combination with immune checkpoint inhibitors.[9][10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based IDO1 inhibition assay.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during the experiment.
-
Possible Cause: The solubility of this compound in aqueous solutions is limited. The final concentration of DMSO in the assay medium may be too low to maintain its solubility.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium is sufficient to keep this compound in solution, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting cell viability or the assay readout.
-
When preparing working solutions, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
If precipitation persists, consider using a different formulation for in vivo studies, such as a mix of DMSO, PEG300, Tween-80, and saline.[6]
-
Problem 2: Inconsistent or non-reproducible IC50 values in cell-based assays.
-
Possible Causes:
-
Variability in cell health and passage number.
-
Inconsistent induction of IDO1 expression (if using an inducible system).
-
Degradation of this compound due to improper storage or handling.
-
-
Solutions:
-
Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
-
If using IFN-γ to induce IDO1 expression, ensure the concentration and incubation time are consistent across experiments. Verify IDO1 expression levels by Western blot or qPCR.
-
Aliquot stock solutions of this compound to avoid multiple freeze-thaw cycles. Protect the compound from light.
-
Problem 3: Observed inhibition of kynurenine production is accompanied by a significant decrease in cell viability.
-
Possible Cause: At higher concentrations, this compound or other IDO1 inhibitors may exhibit cytotoxic effects, leading to a reduction in kynurenine production that is not due to direct enzyme inhibition but rather to cell death.
-
Solution:
-
Always perform a concurrent cell viability assay (e.g., MTT, CellTiter-Glo) using the same concentrations of this compound.
-
Determine the concentration range where this compound inhibits IDO1 activity without significantly impacting cell viability. Report the IC50 value within this non-toxic concentration range.
-
If cytotoxicity is observed at concentrations required for IDO1 inhibition, this may be a limitation of the compound in that specific cell line.
-
Problem 4: Unexpected or off-target effects are observed.
-
Possible Cause: Although this compound is highly selective for IDO1, off-target effects can never be completely ruled out, especially at high concentrations.
-
Solution:
-
To confirm that the observed effects are due to IDO1 inhibition, consider using a rescue experiment. For example, supplement the culture medium with kynurenine to see if it reverses the observed phenotype.
-
Use a structurally unrelated IDO1 inhibitor as a positive control to see if it phenocopies the effects of this compound.
-
Employ IDO1 knockout or knockdown cells as a negative control. The effects of this compound should be absent or significantly diminished in these cells.
-
Detailed Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Assay
This protocol is adapted from commercially available IDO1 activity assay kits.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a reaction mixture containing L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue, and catalase in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add the this compound dilutions or vehicle to a 96-well plate.
-
Add purified recombinant IDO1 enzyme to each well.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50-65°C to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Add a colorimetric reagent (e.g., p-DMAB) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 480-492 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific cell lines.
-
Cell Seeding and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Remove the induction medium and add the medium containing the this compound dilutions or vehicle control.
-
Incubate for 16-24 hours at 37°C.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Perform a colorimetric assay to measure the kynurenine concentration as described in Protocol 1, steps 3.3-3.5.
-
-
Cell Viability Assay (Parallel Plate):
-
In a separate plate, treat cells with the same concentrations of this compound.
-
After the same incubation period, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each this compound concentration, normalized to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Analyze the cell viability data to identify any cytotoxic effects.
-
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
PF-06840003 Half-Life and Pharmacokinetics: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the half-life of PF-06840003 in various experimental systems. This guide includes troubleshooting advice and frequently asked questions to support your experimental design and data interpretation.
Data Summary: Half-Life of this compound
The half-life of this compound, an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, varies significantly across different experimental systems. Below is a summary of reported half-life values.
| Experimental System | Species/Model | Half-Life (t½) | Active Moiety | Citation |
| In Vivo | Human (Recurrent Malignant Glioma Patients) | 2 - 4 hours | PF-06840002 (active enantiomer) | [1][2][3] |
| In Vivo (Predicted) | Human | 16 - 19 hours | Not Specified | [4][5][6][7] |
| In Vivo | Human | 19 hours | Not Specified | [8] |
| In Vivo | Rat | 2.42 hours | Not Specified | [8] |
| In Vivo | Dog | 0.84 hours | Not Specified | [8] |
Experimental Protocols
Understanding the methodologies behind the reported data is crucial for accurate interpretation and comparison.
Human Pharmacokinetics in Patients with Malignant Glioma
-
Study Design: A Phase 1, first-in-human study in patients with recurrent malignant glioma (NCT02764151).[2]
-
Dosage: Oral administration of this compound in dose-escalation cohorts.[2]
-
Sampling: Plasma samples were collected at various time points following drug administration on Cycle 1, Day 1.[2]
-
Analysis: Plasma concentrations of the active enantiomer, PF-06840002, were determined to calculate pharmacokinetic parameters, including the mean elimination half-life.[1][2]
Predicted Human Pharmacokinetics
-
Methodology: The predicted human half-life was likely determined using allometric scaling from preclinical animal pharmacokinetic data and in vitro metabolism studies. This approach uses mathematical models to extrapolate pharmacokinetic parameters from animals to humans.
Troubleshooting and FAQs
This section addresses common questions and potential issues researchers may encounter when studying the half-life of this compound.
Q1: Why is there a significant discrepancy between the predicted human half-life (16-19 hours) and the observed half-life in cancer patients (2-4 hours)?
A1: This is a critical observation with several potential explanations:
-
Active Enantiomer vs. Racemate: The 2-4 hour half-life specifically refers to the active enantiomer, PF-06840002.[1][2] The predicted 16-19 hour half-life may refer to the racemic mixture (this compound) or have been based on preclinical data that did not fully account for stereoselective metabolism and clearance in humans.
-
Patient Population: The clinical data was obtained from patients with recurrent malignant glioma.[1][2] The underlying disease state and potential co-administered medications could influence drug metabolism and clearance, leading to a shorter half-life compared to predictions for a healthy population.
-
Prediction Model Limitations: Allometric scaling and in vitro-in vivo extrapolation models have inherent limitations and may not always accurately predict human pharmacokinetics, especially for compounds with complex metabolic pathways or transporter interactions.
Q2: I am not observing the expected half-life in my in vitro system. What could be the issue?
A2: Several factors can influence in vitro half-life measurements:
-
Metabolic Competence of the System: Ensure your chosen system (e.g., liver microsomes, hepatocytes, specific cell lines) expresses the relevant drug-metabolizing enzymes (e.g., cytochrome P450s) responsible for this compound metabolism.
-
Cofactor Availability: For microsomal assays, ensure an adequate supply of necessary cofactors like NADPH.
-
Compound Stability: Assess the chemical stability of this compound in your assay buffer and conditions to rule out non-enzymatic degradation.
-
Protein Binding: The degree of protein binding in your incubation medium can affect the free fraction of the drug available for metabolism.
-
Analytical Method Sensitivity: Your analytical method (e.g., LC-MS/MS) must be sensitive enough to accurately quantify the decreasing concentration of the parent compound over time.
Q3: What is the significance of the brain-penetrant nature of this compound?
A3: The ability of this compound to cross the blood-brain barrier is a key feature, particularly for its investigation in treating brain tumors like malignant glioma.[9] A reported cerebrospinal fluid (CSF)-to-plasma ratio of 1.00 for the active enantiomer PF-06840002 suggests excellent brain penetration.[2] This allows the drug to reach its target, the IDO1 enzyme, within the central nervous system.
Visualizing Experimental Workflows and Pathways
IDO1 Pathway and Inhibition
Caption: The IDO1 enzyme metabolizes tryptophan to kynurenine, leading to immune suppression. This compound inhibits IDO1, promoting an anti-tumor immune response.
General Workflow for In Vivo Half-Life Determination
Caption: A typical workflow for determining the in vivo half-life of a compound, from administration to pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - ProQuest [proquest.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of PF-06840003 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of PF-06840003 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating a stock solution of this compound.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[4]
Q2: I've added DMSO to this compound, but it's not dissolving completely. What should I do?
A2: If you encounter dissolution issues in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.[5]
-
Sonication: Use an ultrasonic water bath to aid dissolution.[1][5] This method provides energy to break down compound aggregates.
-
Gentle Heating: Gently warm the solution to no higher than 50°C.[6] Be cautious, as excessive heat may degrade the compound.
-
Centrifugation: If the powdered compound is adhering to the vial, centrifuge it at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom before adding the solvent.[1]
Q3: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it in my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO.[4][7] To prevent this:
-
Serial Dilutions in DMSO: First, perform serial dilutions of your concentrated stock solution in DMSO to get closer to your final working concentration.[4]
-
Slow Addition and Mixing: Add the final diluted DMSO sample to your aqueous buffer slowly while vortexing or mixing.[6]
-
Use of Co-solvents: For in vivo preparations or challenging in vitro assays, using a co-solvent system is recommended. Common formulations include combinations of DMSO, PEG300, Tween 80, and saline or SBE-β-CD in saline.[1][2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8][2]
-
In solvent: Store at -80°C for up to 1-2 years.[1][2] Some sources suggest storage at -20°C is suitable for up to one year.[2]
Q5: Should I prepare fresh dilutions for each experiment?
A5: It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment, especially for in vivo studies.[1][2] If a prepared solution appears as a suspension, it should be used immediately.[1] Clear solutions may be stored at 4°C for short periods (e.g., up to a week), but prolonged storage can lead to loss of efficacy.[1]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems as reported by different suppliers.
| Solvent System | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ≥ 100 | 430.64 | MedChemExpress |
| DMSO | 60 | 258.39 | TargetMol |
| DMSO | 46 | 198.09 | Selleck Chem |
| DMSO | ≥ 25 | - | Tribioscience |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 8.61 | TargetMol |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 | 10.77 | MedChemExpress |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 10.77 | MedChemExpress |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | 10.77 | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder and a bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 232.21 g/mol ), you would need 2.32 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution for several minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[5]
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example for preparing a formulation with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2]
-
Prepare Stock: Start with a clear, concentrated stock solution of this compound in DMSO.
-
Sequential Addition: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix until the solution is clear.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix thoroughly.
-
Immediate Use: This final formulation should be prepared fresh and used immediately for animal experiments.[1][8]
Visualizations
Caption: A flowchart for troubleshooting this compound dissolution.
Caption: The IDO1 pathway is inhibited by this compound.
References
- 1. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
long-term storage conditions for PF-06840003 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and experimental use of the IDO1 inhibitor, PF-06840003.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions of this compound in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly selective, orally active, and brain-penetrant inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3][4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2] By inhibiting IDO1, this compound prevents the degradation of tryptophan and the production of kynurenine.[3][4] This action helps to restore T-cell function and enhance the anti-tumor immune response.[2][4]
Q4: Is this compound a racemic mixture?
A4: Yes, this compound is a racemic mixture. It consists of two enantiomers, PF-06840002 (the active IDO1 inhibitor) and PF-06840001 (which does not inhibit IDO1). In plasma, these enantiomers can quickly interconvert.[5][6]
Data Presentation
Table 1: Long-Term Storage Conditions for this compound
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Powder | 4°C | Up to 2 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[1] |
Troubleshooting Guide
Q: I am having trouble dissolving the this compound powder. What should I do?
A: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] If you are experiencing solubility issues, consider the following:
-
Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
-
Gentle warming and sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can help to dissolve the compound.[1]
-
For in vivo formulations: Prepare the solution fresh on the day of use. Several protocols are available, such as using a combination of DMSO, PEG300, Tween-80, and saline.[1]
Q: My experimental results are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Repeated freeze-thaw cycles: This can lead to the degradation of the compound in your stock solution. Ensure that your stock solutions are aliquoted and that you use a fresh aliquot for each experiment.[1]
-
Compound stability in media: The stability of small molecule inhibitors can vary in cell culture media. It is advisable to prepare fresh dilutions of this compound in your experimental media for each experiment.
-
Cell passage number: High passage numbers can lead to changes in cellular responses. Ensure you are using cells within a consistent and low passage number range.
-
IDO1 expression levels: The inhibitory effect of this compound is dependent on the expression of IDO1 in your cell line. You may need to stimulate IDO1 expression with interferon-gamma (IFN-γ) to observe a significant effect.[5]
Q: I am not observing any inhibition of IDO1 activity. What should I check?
A: If you are not seeing the expected inhibitory effect, consider the following:
-
Confirm IDO1 expression: Ensure that your chosen cell line expresses IDO1 or has been adequately stimulated with IFN-γ to induce its expression.
-
Compound concentration: Verify the concentration of your this compound stock solution and the final concentration in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.
-
Assay conditions: Ensure that your IDO1 activity assay is properly set up and that all reagents are fresh and correctly prepared. The pH of the assay buffer and the presence of necessary co-factors are critical.
-
Active enantiomer: Remember that this compound is a racemate, and only one enantiomer is active. The reported IC50 values are for the racemic mixture.[5]
Experimental Protocols
In Vitro IDO1 Inhibition Assay in HeLa Cells
This protocol is adapted from established methods for assessing IDO1 inhibition in a cellular context.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (e.g., by HPLC or a colorimetric assay)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
IDO1 Induction: The following day, replace the culture medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) and consistent across all wells, including controls. Remove the IFN-γ containing medium and add the medium with the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant using a suitable method such as HPLC or a commercially available kynurenine assay kit.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the log concentration of the compound.
In Vivo Administration of this compound in a Mouse Tumor Model
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline)
-
Mice bearing tumors
-
Oral gavage needles
Procedure:
-
Formulation Preparation (prepare fresh daily):
-
Dissolve this compound powder in DMSO to create a stock solution.
-
In a separate tube, mix the required volumes of PEG300, Tween-80, and Saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure a clear and homogenous solution. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
-
Dosing:
-
Determine the appropriate dose of this compound based on previous studies or your experimental design.
-
Administer the formulation to the mice via oral gavage. The volume administered will depend on the weight of the mouse and the concentration of the formulation.
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity.
-
Measure tumor growth and other relevant endpoints as per your experimental protocol.
-
At the end of the study, tissues and plasma can be collected to measure kynurenine levels as a pharmacodynamic marker of IDO1 inhibition.
-
Mandatory Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro IDO1 inhibition assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of PF-06840003 on IDO1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, PF-06840003, with other notable IDO1 inhibitors. The content herein is supported by experimental data to validate its inhibitory activity and offers detailed methodologies for key experiments to aid in research and development.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the host immune system.[2][3] The depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity.[2][3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. This compound is an investigational, orally available small molecule designed to selectively inhibit the IDO1 enzyme.[2][5]
Comparative Inhibitory Activity
The inhibitory potential of this compound against IDO1 has been evaluated in various preclinical models and compared with other well-characterized IDO1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.
| Inhibitor | Target/Assay System | IC50 Value | Reference |
| This compound | Human IDO1 (hIDO1) | 0.41 µM | [5][6] |
| Mouse IDO1 (mIDO1) | 1.5 µM | [5][6] | |
| Dog IDO1 (dIDO1) | 0.59 µM | [5][6] | |
| HeLa Cells | 0.21 µM - 1.8 µM | [5][6] | |
| THP-1 Cells | 1.7 µM | [6] | |
| Epacadostat (INCB024360) | Human IDO1 | ~10 nM - 71.8 nM | [5][6] |
| Mouse IDO1 | 52.4 nM | [6] | |
| SKOV-3 Cells | 17.63 nM | [7] | |
| Linrodostat (BMS-986205) | IDO1-HEK293 Cells | 1.1 nM | [2][4][8] |
| HeLa Cells | 1.7 nM | [9] | |
| SKOV-3 Cells | 3.4 nM | [10] | |
| Indoximod (NLG-8189) | IDO Pathway (mTORC1 rescue) | ~70 nM | [11][12] |
| IDO1 (enzymatic, L-isomer) | Ki: 19 µM | [13][14] |
Note: Indoximod is considered an IDO pathway inhibitor that acts downstream of the enzyme, rather than a direct competitive inhibitor.[11]
IDO1 Signaling Pathway
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and immune suppression. IDO1 converts tryptophan to kynurenine, which then activates the aryl hydrocarbon receptor (AhR), leading to the differentiation of immunosuppressive regulatory T cells (Tregs). Tryptophan depletion also activates the GCN2 stress-response kinase, which can lead to T-cell anergy and apoptosis.
Experimental Workflow for IDO1 Inhibitor Validation
The validation of an IDO1 inhibitor like this compound typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
This compound or other test inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in the assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[15]
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[15]
-
Incubate the plate at 37°C for 30-60 minutes.[15]
-
Stop the reaction by adding 30% (w/v) TCA.[15]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[15]
-
Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.[8]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay (e.g., HeLa or SKOV-3 cells)
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context.
Materials:
-
HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound or other test inhibitors
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.[2][15]
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[2]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor (e.g., this compound). Include a vehicle control.
-
Collect the cell culture supernatant.
-
To measure kynurenine, add 6.1 N TCA to the supernatant, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[2][15]
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of freshly prepared Ehrlich's reagent.[2]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[2][15]
-
Generate a standard curve with known concentrations of kynurenine to quantify its production.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound demonstrates potent and selective inhibition of the IDO1 enzyme in both enzymatic and cellular assays. Its inhibitory activity is comparable to other clinical-stage IDO1 inhibitors. The provided experimental protocols offer a foundation for researchers to further validate and explore the therapeutic potential of this compound and other IDO1 inhibitors in the context of cancer immunotherapy. The continued investigation into the intricate role of the IDO1 pathway in immune evasion is crucial for the development of novel and effective cancer treatments.
References
- 1. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth analysis of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, PF-06840003 and navoximod, reveals distinct preclinical profiles. This guide synthesizes available data on their in vitro potency, in vivo efficacy, and pharmacokinetic properties, offering a valuable resource for researchers in immuno-oncology.
Both this compound, developed by Pfizer, and navoximod (also known as GDC-0919 or NLG919), developed by Genentech and NewLink Genetics, are small molecule inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.[4][5] By inhibiting IDO1, these compounds aim to restore anti-tumor immunity.[1][3] This guide provides a comparative overview of their preclinical efficacy based on publicly available data.
Mechanism of Action
Both this compound and navoximod function by inhibiting the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.[1][3] This inhibition leads to a decrease in the production of kynurenine and other downstream metabolites, thereby alleviating the suppression of effector T cells and promoting an anti-tumor immune response.[4][5]
Data Presentation
In Vitro Potency
The in vitro potency of this compound and navoximod has been evaluated in various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Species | IC50 / EC50 (µM) | Reference(s) |
| Enzymatic Assay | IDO1 | Human | 0.41 | [1][2] |
| IDO1 | Dog | 0.59 | [1] | |
| IDO1 | Mouse | 1.5 | [1] | |
| Cellular Assay | HeLa | Human | 1.8 | [1][2] |
| THP-1 (LPS/IFNγ stimulated) | Human | 1.7 | [1][2] |
Table 2: In Vitro Potency of Navoximod
| Assay Type | Target/Cell Line | Species | IC50 / EC50 (nM) | Ki (nM) | Reference(s) |
| Cellular Activity Assay | - | - | 70 | - | [3] |
| T-cell Proliferation MLR Assay | - | Human | 90 | - | [3] |
| Enzymatic Assay | IDO1 | - | - | 7 | [6] |
| Cellular Assay (HeLa) | IDO1 | Human | 950 | - | [7] |
| T-cell Suppression Assay (hDC) | IDO1 | Human | 80 (ED50) | - | [6] |
| T-cell Suppression Assay (mDC) | IDO1 | Mouse | 120 (ED50) | - | [6] |
In Vivo Efficacy
The anti-tumor activity of both compounds has been assessed in syngeneic mouse models, often in combination with immune checkpoint inhibitors.
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Combination Therapy | Key Findings | Reference(s) |
| CT26 (colon carcinoma) | Anti-PD-L1 | Significant tumor growth inhibition; >80% reduction in intratumoral kynurenine. | [4][8] |
| Pan02, B16-F10, MC38, 4T1, Renca | Monotherapy | Significant antitumor activity. | [2] |
| GL261 (glioma) | Anti-PD-1/PD-L1, anti-CTLA-4, radiation, temozolomide | Synergistic effect. | [9] |
Table 4: In Vivo Efficacy of Navoximod
| Tumor Model | Combination Therapy | Key Findings | Reference(s) |
| B16F10 (melanoma) | Vaccination (hgp100 peptide + CpG-1826) | ~95% reduction in tumor volume. | [7] |
| B16F10 (melanoma) | Anti-PD-L1, Anti-OX40 | Improved anti-tumor response and activation of intratumoral CD8+ T cells. | [3] |
| Various solid tumors | Chemotherapy, Radiotherapy | Improved anti-tumor response. | [3] |
Pharmacokinetic Properties
A brief overview of the preclinical pharmacokinetic parameters is provided below.
Table 5: Preclinical Pharmacokinetic Profile
| Compound | Parameter | Species | Value | Reference(s) |
| This compound | Predicted Human Half-life (t1/2) | Human | 16-19 hours | [4] |
| CNS Penetration | Rat | Good | [2] | |
| Navoximod | Oral Bioavailability (F) | Mouse | >70% | [7] |
| Plasma Kynurenine Reduction | Mouse | ~50% (single oral dose) | [7] | |
| Absolute Bioavailability | Human | 55.5% | [10] | |
| Half-life (t1/2) | Human | ~12 hours | [10] |
Experimental Protocols
IDO1 Inhibition Assay (Cell-Based)
This protocol is a generalized procedure based on common methodologies for assessing IDO1 inhibition in a cellular context.
-
Cell Culture: HeLa or THP-1 cells are seeded in 96-well plates at a density of 2 x 104 cells/well and allowed to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, cells are treated with 100 ng/mL of human IFN-γ (for HeLa cells) or with a combination of LPS and IFN-γ (for THP-1 cells) for 24 hours.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IDO1 inhibitor (this compound or navoximod) and incubated for another 24-48 hours.
-
Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured. This is typically done by adding a reagent like p-dimethylaminobenzaldehyde (DMAB) in acetic acid, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at 480 nm. Alternatively, LC-MS/MS can be used for more precise quantification.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
Kynurenine Measurement by LC-MS/MS
This protocol outlines a typical workflow for the quantification of kynurenine and tryptophan in plasma or tissue homogenates.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated kynurenine and tryptophan).
-
Precipitate proteins by adding a solution like trichloroacetic acid (TCA) or methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant into a liquid chromatography system.
-
Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Analytes are ionized using electrospray ionization (ESI) in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards.
-
-
Data Analysis:
-
The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Syngeneic Mouse Tumor Model
This is a generalized protocol for evaluating the in vivo efficacy of IDO1 inhibitors.
-
Cell Implantation:
-
Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice) are harvested and suspended in a suitable medium like PBS.
-
Inject approximately 1 x 105 to 1 x 106 cells subcutaneously into the flank of immunocompetent mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width2) / 2.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups.
-
Administer the IDO1 inhibitor (e.g., this compound or navoximod) via oral gavage at a predetermined dose and schedule.
-
For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-L1 antibody) via intraperitoneal injection.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
Collect tumors and other tissues for pharmacodynamic analysis, such as measuring kynurenine and tryptophan levels or analyzing immune cell infiltration by flow cytometry.
-
-
Data Analysis:
-
Compare tumor growth rates and survival between the different treatment groups to assess the efficacy of the inhibitors.
-
Visualizations
Caption: IDO1 signaling pathway and point of intervention.
Caption: Preclinical evaluation workflow for IDO1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-06840003 and Indoximod: Unraveling a Tale of Two IDO Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between investigational agents targeting the same pathway is critical. This guide provides a comprehensive comparison of the mechanisms of action of two prominent modulators of the indoleamine 2,3-dioxygenase (IDO) pathway: PF-06840003, a direct enzymatic inhibitor, and indoximod, an indirect pathway modulator.
This document delves into their distinct molecular interactions, supported by available preclinical and clinical data. We present a clear visualization of their engagement with the IDO1 pathway, quantitative comparisons of their biochemical and cellular effects, and detailed experimental protocols for the key assays cited.
At a Glance: Direct Inhibition vs. Pathway Modulation
This compound and indoximod both aim to counteract the immunosuppressive effects of the IDO1 pathway, which is frequently exploited by tumors to evade immune surveillance. However, they achieve this through fundamentally different mechanisms. This compound is a highly selective and potent direct inhibitor of the IDO1 enzyme.[1] In contrast, indoximod does not directly inhibit the IDO1 enzyme but rather acts downstream, mitigating the consequences of IDO1 activity.[2][3][4]
Visualizing the Mechanisms of Action
The following diagram illustrates the canonical IDO1 pathway and the distinct points of intervention for this compound and indoximod.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and indoximod. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Activity
| Parameter | This compound | Indoximod | Reference |
| Target | IDO1 Enzyme | Downstream IDO/TDO Pathway | [1][2] |
| Mechanism | Direct, Selective Inhibitor | Tryptophan Mimetic, AhR Modulator | [1][4][5] |
| IDO1 Binding | Yes | No | [2] |
| IC₅₀ (IDO1 Enzyme) | ~150-410 nM | Not Applicable (Does not directly inhibit) | [1] |
Table 2: Cellular and In Vivo Effects
| Parameter | This compound | Indoximod | Reference |
| Kynurenine Reduction (in vivo) | >80% reduction in intratumoral levels in mice. At 500 mg BID in humans, 75% inhibition of ¹³C₁₀ kynurenine. | Not associated with a significant reduction in intratumoral kynurenine levels in Phase 1 trials. | [6][7][8] |
| T-Cell Proliferation | Reverses IDO1-induced T-cell anergy in vitro. | Restores T-cell proliferation in the presence of IDO-expressing cells. | [5][6] |
| T-Cell Differentiation | Reduces regulatory T-cells (Tregs). | Favors Th17 differentiation over Treg differentiation. | [1][5] |
| mTORC1 Activity | Indirectly restored by preventing tryptophan depletion. | Directly reactivates mTORC1 by mimicking tryptophan sufficiency. | [3][5] |
| AhR Signaling | Not a primary mechanism. | Modulates AhR signaling. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
IDO1 Enzyme Inhibition Assay (for this compound)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IDO1.
-
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine by purified recombinant IDO1. The subsequent hydrolysis of N-formylkynurenine to kynurenine is measured.
-
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB solution.
-
Measure the absorbance at 480 nm.
-
Calculate the concentration of kynurenine produced and determine the IC₅₀ value of the inhibitor.
-
Kynurenine Level Measurement in Cell Culture Supernatants
This method is used to assess the impact of IDO1 inhibitors on the production of kynurenine by cells.
-
Principle: High-Performance Liquid Chromatography (HPLC) is employed to separate and quantify tryptophan and kynurenine in cell culture media.
-
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
Test compounds (this compound, indoximod)
-
HPLC system with a UV or diode array detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., potassium phosphate buffer with acetonitrile)
-
Tryptophan and kynurenine standards
-
-
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatants.
-
Prepare the samples for HPLC analysis (e.g., protein precipitation with TCA, centrifugation).
-
Inject the prepared samples onto the HPLC system.
-
Separate tryptophan and kynurenine using an isocratic or gradient elution with the mobile phase.
-
Detect tryptophan and kynurenine by their absorbance at specific wavelengths (e.g., 280 nm for tryptophan, 365 nm for kynurenine).
-
Quantify the concentrations based on a standard curve generated with known concentrations of tryptophan and kynurenine.
-
T-Cell Proliferation Co-Culture Assay
This assay evaluates the ability of the compounds to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cells.
-
Principle: T-cells are co-cultured with IDO1-expressing cancer cells. The proliferation of T-cells is measured in the presence and absence of the test compounds.
-
Materials:
-
IDO1-expressing cancer cell line
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Test compounds
-
Flow cytometer or liquid scintillation counter
-
-
Procedure:
-
Label the T-cells with a proliferation dye like CFSE, which is diluted with each cell division.
-
Seed the IDO1-expressing cancer cells in a multi-well plate.
-
Add the labeled T-cells to the wells with the cancer cells.
-
Add T-cell activators to stimulate proliferation.
-
Add the test compounds at various concentrations.
-
Co-culture the cells for a period of 3-5 days.
-
Harvest the T-cells and analyze their proliferation.
-
Flow Cytometry (CFSE): Measure the dilution of the CFSE dye in the T-cell population. A decrease in fluorescence intensity indicates cell division.
-
[³H]-Thymidine Incorporation: Pulse the co-culture with [³H]-thymidine for the final 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation.
-
-
Summary and Conclusion
This compound and indoximod represent two distinct strategies for targeting the immunosuppressive IDO pathway. This compound is a direct, potent inhibitor of the IDO1 enzyme, leading to a significant reduction in kynurenine production and a subsequent restoration of T-cell function.[1][6] In contrast, indoximod acts as a pathway modulator, bypassing direct enzyme inhibition to reactivate the crucial mTORC1 signaling pathway in T-cells and skewing T-cell differentiation towards a more inflammatory phenotype through AhR modulation.[4][5]
The choice between these two approaches may depend on the specific tumor microenvironment and the desired immunomodulatory effect. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore and compare these and other emerging IDO pathway inhibitors.
References
- 1. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
PF-06840003: A Comparative Analysis of Cross-Reactivity with Murine IDO1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-06840003's cross-reactivity and inhibitory potency against human and murine indoleamine 2,3-dioxygenase 1 (IDO1). The performance of this compound is compared with other notable IDO1 inhibitors, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical research.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumors to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
This compound is a selective, orally bioavailable small molecule inhibitor of IDO1. Understanding its cross-reactivity with the murine ortholog of IDO1 is critical for the translation of preclinical findings from mouse models to human clinical trials.
Comparative Inhibitory Activity
The inhibitory potency of this compound and alternative IDO1 inhibitors against human and murine IDO1 is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | Human IDO1 IC50 | Murine IDO1 IC50 | Notes |
| This compound | 0.41 µM[1][2] | 1.5 µM[1][2] | Demonstrates cross-reactivity with murine IDO1, albeit with approximately 3.7-fold lower potency compared to human IDO1. |
| Epacadostat | ~10 nM[3][4][5] | 52.4 nM[3][5] | Potent inhibitor of both human and murine IDO1. |
| Indoximod | Not a direct enzymatic inhibitor[6][7] | Not a direct enzymatic inhibitor[6][7] | Acts as an IDO pathway inhibitor by mimicking tryptophan and modulating downstream signaling pathways, such as mTOR.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human or murine IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbate (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test inhibitors (this compound, Epacadostat)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.
-
Add the purified IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at room temperature.
-
Monitor the formation of N'-formylkynurenine by measuring the increase in absorbance at 321 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
DMEM supplemented with FBS and antibiotics
-
Human interferon-gamma (IFNγ)
-
L-tryptophan
-
Test inhibitors (this compound, Epacadostat)
-
96-well cell culture plate
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ for 24 hours.
-
Replace the medium with fresh medium containing L-tryptophan and serial dilutions of the test inhibitors.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
To measure kynurenine concentration, add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Generate a kynurenine standard curve to determine the concentration of kynurenine in the samples.
-
Calculate the IC50 values by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
In Vivo Murine Tumor Model and Kynurenine Measurement
This protocol describes the evaluation of an IDO1 inhibitor's efficacy in a syngeneic mouse tumor model.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Tumor Implantation: Subcutaneously inject CT26 cells into the flank of BALB/c mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Sample Collection: At the end of the study, collect blood (for plasma) and tumor tissue from the mice.
-
Kynurenine Extraction from Plasma: Precipitate proteins from plasma samples by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Kynurenine Extraction from Tumor Tissue: Homogenize the tumor tissue in a suitable buffer. Precipitate proteins and collect the supernatant as described for plasma.
-
LC-MS/MS Analysis: Analyze the kynurenine levels in the processed plasma and tumor extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Compare the kynurenine levels in the treatment group to the control group to determine the in vivo efficacy of the IDO1 inhibitor. In vivo studies have shown that this compound can reduce intratumoral kynurenine levels in mice by over 80%[1][2][8].
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the IDO1 signaling pathway and the experimental workflows.
Caption: The IDO1 enzyme catabolizes tryptophan, leading to tryptophan depletion and kynurenine accumulation, which in turn suppresses T-cell function.
Caption: Workflow for determining IDO1 inhibitor potency using both enzymatic and cell-based in vitro assays.
Caption: A streamlined workflow for assessing the in vivo efficacy of an IDO1 inhibitor in a murine tumor model.
Conclusion
This compound is a selective inhibitor of human IDO1 that demonstrates cross-reactivity with murine IDO1, though with a reduced potency of approximately 3.7-fold. This is in contrast to Epacadostat, which exhibits high potency against both species' enzymes. Indoximod represents a different class of IDO pathway modulator that does not directly inhibit the enzyme. The provided data and detailed experimental protocols offer a framework for researchers to effectively design and interpret preclinical studies involving this compound and to contextualize its activity relative to other IDO1-targeting agents. The observed species-specific differences in potency should be a key consideration when extrapolating results from murine models to predict clinical efficacy in humans.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasem.com.tr [jasem.com.tr]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
A Comparative Guide to PF-06840003 in the Context of Recurrent Malignant Glioma Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the clinical trial results for PF-06840003, an investigational indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, and compares its performance with other therapeutic alternatives for recurrent malignant glioma. The information is intended to support research and development efforts in neuro-oncology.
Introduction to this compound
This compound is an orally available, small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an enzyme that plays a critical role in tumor-mediated immunosuppression by catalyzing the degradation of the essential amino acid tryptophan.[1][2] This degradation leads to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, creating an immune-tolerant tumor microenvironment.[1][2] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.[1][2] Preclinical studies have shown that this compound can penetrate the central nervous system (CNS), making it a promising candidate for treating brain tumors like malignant glioma.[3]
Clinical Trial Data for this compound
A first-in-human, open-label, multicenter Phase 1 clinical trial (NCT02764151) evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of this compound in patients with recurrent malignant glioma.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT02764151 trial.
Table 1: Patient Demographics and Dosing Cohorts [4][6]
| Characteristic | Value |
| Number of Patients | 17 |
| Diagnosis | Recurrent WHO Grade III or IV Malignant Glioma |
| Dose Cohorts | 125 mg QD, 250 mg QD, 250 mg BID, 500 mg BID |
| QD | Once Daily |
| BID | Twice Daily |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound (at 500 mg BID) [4][6]
| Parameter | Value |
| Median Time to Maximum Plasma Concentration (Tmax) | 1.5 - 3.0 hours |
| Mean Elimination Half-life (t1/2) | 2 - 4 hours |
| CSF-to-Plasma Ratio of Active Enantiomer (PF-06840002) | 1.00 |
| Maximum Mean Inhibition of Kynurenine | 75% |
Table 3: Safety and Tolerability [4][6]
| Safety Endpoint | Observation |
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 500 mg BID |
| Dose-Limiting Toxicities (DLTs) at 500 mg BID | 1 of 8 patients (12.5%) |
| Most Common Treatment-Related Serious Adverse Event | Grade 4 Alanine and Aspartate Aminotransferase elevations (in one patient) |
Table 4: Preliminary Efficacy [4][6]
| Efficacy Endpoint | Result |
| Disease Control Rate (DCR) | 47% (8 of 17 patients) |
| Mean Duration of Stable Disease (SD) | 32.1 weeks (range: 12.1 - 72.3 weeks) |
Comparison with Alternative Therapies
Direct head-to-head clinical trials comparing this compound with other IDO1 inhibitors or the standard of care for recurrent malignant glioma are not yet available. The following comparison is based on data from separate clinical trials.
Other IDO1 Inhibitors
Several other IDO1 inhibitors have been investigated in clinical trials, primarily for solid tumors other than glioma.
Table 5: Comparison of Investigational IDO1 Inhibitors
| Drug Name | Developer(s) | Key Clinical Findings in CNS or Other Solid Tumors | Status in Glioma |
| This compound | Pfizer / iTeos Therapeutics | Phase 1 in recurrent malignant glioma showed a 47% disease control rate and good CNS penetration.[4][6] | Investigational |
| Epacadostat (INCB024360) | Incyte | A Phase 1 trial in combination with nivolumab for glioblastoma was terminated.[7] In other cancers, it showed some promise in combination with checkpoint inhibitors but failed a Phase 3 trial in melanoma.[8] | Terminated |
| Navoximod (GDC-0919) | Genentech / NewLink Genetics | A Phase 1a study in recurrent advanced solid tumors showed stable disease in 36% of patients.[9] | Not actively being studied in glioma |
| Linrodostat (BMS-986205) | Bristol Myers Squibb | Phase 1/2 studies in combination with nivolumab in various advanced cancers have been conducted.[8] | Not specifically reported for glioma |
Standard of Care for Recurrent Malignant Glioma
There is no single established standard of care for recurrent malignant glioma, and treatment decisions are often individualized.
Table 6: Comparison with Selected Standard of Care Options
| Treatment Modality | Mechanism of Action | Reported Efficacy in Recurrent Glioma |
| Temozolomide (re-challenge or dose-dense) | Alkylating agent that damages DNA in tumor cells. | Modest activity, with response rates varying based on patient and tumor characteristics. |
| Bevacizumab | Monoclonal antibody that inhibits VEGF-A, a key driver of angiogenesis. | Can improve progression-free survival, but has not shown a consistent overall survival benefit in randomized trials. |
| Nitrosoureas (e.g., Lomustine) | Alkylating agents that cross the blood-brain barrier. | Historically a standard of care, with response rates around 10-20%. |
| Re-irradiation | Delivers a second course of radiation to the tumor. | A palliative option for select patients, can provide temporary disease control. |
Experimental Protocols
This compound Phase 1 Trial (NCT02764151) Methodology
-
Study Design: This was a Phase 1, open-label, multicenter, dose-escalation study.[5]
-
Patient Population: Patients with recurrent WHO Grade III or IV malignant glioma who had failed prior therapies.[10]
-
Treatment: this compound was administered orally in continuous daily dosing in 28-day cycles.[4]
-
Dose Escalation: A modified toxicity probability interval (mTPI) design was used to guide dose escalation through four cohorts: 125 mg QD, 250 mg QD, 250 mg BID, and 500 mg BID.[4]
-
Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[5]
-
Secondary Outcome Measures: Safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity.[5]
-
Pharmacodynamic Assessments: Measurement of kynurenine and tryptophan levels in plasma and cerebrospinal fluid (CSF) to assess IDO1 inhibition.[4]
-
Efficacy Evaluation: Tumor response was assessed using the immune-related Response Assessment for Neuro-Oncology (iRANO) criteria.[3]
Visualizations
Signaling Pathway of IDO1 Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 8. onclive.com [onclive.com]
- 9. d-nb.info [d-nb.info]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Showdown: Comparing IDO1 Inhibitors in Cancer Models
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is one of constant evolution. A key area of focus has been the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. This guide provides a direct comparison of three prominent IDO1 inhibitors—Epacadostat, Linrodostat, and Navoximod—supported by preclinical data from various cancer models.
The IDO1 enzyme is a critical regulator of immune responses. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan, it creates an immunosuppressive tumor microenvironment.[1] This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells, ultimately allowing cancer cells to escape immune surveillance.[2] IDO1 inhibitors aim to counteract this mechanism, thereby restoring anti-tumor immunity.[1] This guide delves into a comparative analysis of the preclinical efficacy of Epacadostat, Linrodostat, and Navoximod, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of IDO1 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for Epacadostat, Linrodostat, and Navoximod, providing a quantitative basis for comparison.
In Vitro Potency: Enzymatic and Cell-Based Assays
| Inhibitor | Assay Type | System | IC50 (nM) | Reference |
| Epacadostat | Enzymatic | Recombinant Human IDO1 | 71.8 | [3] |
| Cell-Based | HeLa cells | ~10 | [4][5] | |
| Cell-Based | SKOV-3 cells | 17.63 | [6] | |
| Cell-Based | Mouse IDO1-transfected HEK293/MSR cells | 52.4 | [4] | |
| Linrodostat | Cell-Based | HEK293 cells expressing human IDO1 | Potent (specific value not stated) | [7] |
| Cell-Based | HeLa cells (IFNγ stimulated) | Potent (specific value not stated) | [7] | |
| Navoximod | Enzymatic | Recombinant Human IDO1 | Ki of 7 | [8][9] |
| Cell-Based | Cellular activity assay | 70 | [10] | |
| Cell-Based | Human T cell-proliferation MLR | 90 | [10] |
In Vivo Efficacy: Murine Cancer Models
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference |
| Epacadostat | CT26 colon carcinoma | 100 mg/kg, oral, twice daily for 12 days | Suppressed kynurenine levels in plasma, tumors, and lymph nodes.[4] | [4] |
| B16F10 melanoma | Not specified | Enhanced anti-tumor effects of anti-CTLA4 or anti-PD-L1 antibodies.[11] | [11] | |
| Linrodostat | Human tumor xenograft models | Not specified | Reduced kynurenine levels.[7] | [7] |
| Navoximod | B16F10 melanoma | Single oral administration | Reduced plasma and tissue kynurenine by ~50%.[8] | [8] |
| B16F10 melanoma | Not specified | Enhanced anti-tumor responses of vaccination.[10] | [10] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of epacadostat in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
PF-06840003 as a Tool Compound for IDO1 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. The enzyme catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment. This guide provides a comparative analysis of PF-06840003, a potent and selective IDO1 inhibitor, alongside other widely used tool compounds—Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919)—to aid researchers in selecting the most appropriate tool for their IDO1 research.
Performance Comparison of IDO1 Inhibitors
The selection of a suitable tool compound is critical for the accurate interpretation of experimental results. The following tables summarize the key biochemical, cellular, and pharmacokinetic parameters of this compound and its alternatives.
Table 1: Biochemical and Cellular Potency
| Compound | Biochemical IC50 (Human IDO1) | Cellular IC50 (HeLa cells) | Cellular IC50 (Other) |
| This compound | 410 nM[1][2] | 1.8 µM[1] | 1.7 µM (THP-1)[1] |
| Epacadostat | 71.8 nM[3][4] | 7.1 nM[4] | ~10 nM (Human IDO1)[5][6][7], 52.4 nM (Mouse IDO1)[4][5] |
| Linrodostat (BMS-986205) | 1.7 nM[8] | 1.7 nM[9] | 1.1 nM (HEK293-hIDO1)[9][10][11] |
| Navoximod (GDC-0919) | Ki: 7 nM[12][13] | EC50: 75 nM[12][13] | ED50: 80 nM (Human MLR), 120 nM (Mouse DC)[13] |
Table 2: Selectivity Profile
| Compound | IDO1 IC50 | IDO2 Activity | TDO Activity |
| This compound | 410 nM | No activity (>100 µM) | Weak inhibition (IC50 = 140 µM) |
| Epacadostat | ~10 nM | Little to no activity[5][7][14] | Little to no activity[5][7][14] |
| Linrodostat (BMS-986205) | 1.1 nM (HEK293-hIDO1) | >2000 nM (HEK293-mIDO2)[8] | >2000 nM (HEK293-hTDO)[8][9] |
| Navoximod (GDC-0919) | EC50: 75 nM | Weak inhibitor[15] | Weak inhibitor[15] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| Compound | Oral Bioavailability (Species) | In Vivo Efficacy | Key Features |
| This compound | Orally bioavailable[16] | Reduced intratumoral kynurenine by >80% in mice; inhibited tumor growth in syngeneic models.[1][16][17] | Brain-penetrant.[18] Predicted human half-life of 16-19 hours.[16] |
| Epacadostat | Rat: 11%, Dog: 59%, Monkey: 33%[2] | Suppressed plasma and tumor kynurenine in mice.[5] Effective in rodent models of melanoma.[5] | Potent and selective. Well-tolerated in preclinical studies.[5] |
| Linrodostat (BMS-986205) | Rat: 4%, Dog: 39%, Monkey: 10%[3] | Reduced kynurenine levels in human tumor xenograft models.[19] | Irreversible inhibitor.[9] |
| Navoximod (GDC-0919) | >70% (mice)[8], 55.5% (human)[7][20] | Reduced plasma and tissue kynurenine by ~50% in mice.[8][11] Enhanced anti-tumor responses in combination with vaccines.[21] | Rapidly absorbed with a half-life of ~11 hours in humans.[22] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific research.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 protein
-
Assay buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction components: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase
-
Substrate: 400 µM L-Tryptophan
-
Stop solution: 30% (w/v) Trichloroacetic acid (TCA)
-
Detection reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
Procedure:
-
Prepare the reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compounds (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified recombinant IDO1 protein to each well.
-
Initiate the reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the concentration of inhibitor that causes 50% inhibition (IC50) of IDO1 activity.[23]
Cell-Based IDO1 Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test compounds
-
TCA solution
-
DMAB reagent
-
96-well cell culture plate
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, add human IFN-γ (final concentration 10 ng/mL) to induce IDO1 expression.
-
Add the test compounds at various concentrations and L-tryptophan (final concentration 15 µg/mL) to the wells.
-
Incubate the plate for an additional 24 hours.
-
After incubation, collect the cell supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measure the absorbance at 480 nm to quantify kynurenine production.
-
Calculate the effective concentration of the inhibitor that causes 50% inhibition (EC50) of kynurenine production.[23]
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma)
-
Immunocompetent mice (e.g., BALB/c)
-
Test compound (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups (vehicle control and test compound).
-
Administer the test compound and vehicle control orally or via the desired route at a predetermined dose and schedule.
-
Measure tumor volume using calipers every 2-3 days.
-
At the end of the study, collect tumors and plasma for pharmacodynamic analysis (e.g., kynurenine levels).
-
Analyze the data to determine the effect of the inhibitor on tumor growth and intratumoral and systemic kynurenine levels.[5][16]
Visualizing Key Concepts
Diagrams are provided to illustrate complex biological pathways and experimental processes.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating IDO1 inhibitors.
Caption: Logical structure of this comparative guide.
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. wiki-power.com [wiki-power.com]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. statalist.org [statalist.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Create relationship diagrams with Graphviz - Linux.com [linux.com]
Reversal of T-Cell Anergy: A Comparative Analysis of PF-06840003 and Other IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-06840003, a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other leading IDO1 inhibitors in the context of reversing T-cell anergy. The information presented is supported by experimental data to aid in the evaluation of these compounds for immuno-oncology research and development.
Introduction to T-Cell Anergy and the Role of IDO1
T-cell anergy is a state of immune unresponsiveness, where T lymphocytes are unable to mount an effective response to their specific antigen. In the tumor microenvironment, this phenomenon is a significant mechanism of immune evasion. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in inducing T-cell anergy.[1] IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1]
The depletion of tryptophan and the accumulation of its catabolite, kynurenine, in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) differentiation, ultimately resulting in T-cell anergy.[1] Therefore, inhibiting IDO1 has emerged as a promising therapeutic strategy to reverse T-cell anergy and restore anti-tumor immunity.
This compound: A Selective IDO1 Inhibitor
This compound is a selective, orally bioavailable small molecule inhibitor of IDO1.[1] Preclinical studies have demonstrated its ability to reverse IDO1-mediated T-cell anergy in vitro.[1][2] By inhibiting the enzymatic activity of IDO1, this compound restores local tryptophan levels and reduces the production of immunosuppressive kynurenine, thereby rescuing T-cell proliferation and function.
Comparative Performance of IDO1 Inhibitors
This section provides a comparative overview of the in vitro potency of this compound and other notable IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. The data is presented to facilitate a direct comparison of their ability to inhibit IDO1 and reverse T-cell suppression.
| Compound | Assay Type | Cell Line / System | Parameter | Value (nM) | Reference(s) |
| This compound | Human Whole Blood Assay | --- | Potency | Good | [3] |
| Epacadostat | IDO1 Enzyme Assay | --- | IC50 | 71.8 | [4] |
| HeLa Cell Kynurenine Assay | HeLa | IC50 | 7.1 | [4] | |
| IDO1 Enzyme Assay | --- | IC50 | ~10 | [5] | |
| SKOV-3 Cell Kynurenine Assay | SKOV-3 | IC50 | ~15.3 | [6] | |
| Navoximod | IDO1 Enzyme Assay | --- | Ki | 7 | [7][8][9] |
| IDO1 Enzyme Assay | --- | EC50 | 75 | [7][8][9] | |
| Human DC-MLR | Human Dendritic Cells, T-cells | ED50 | 80 | [7] | |
| Mouse DC Antigen-Specific T-cell Assay | Mouse Dendritic Cells, OT-I T-cells | ED50 | 120 | [7] | |
| Linrodostat | IDO1 Enzyme Assay | --- | IC50 | 1.7 | [10] |
| IDO1-HEK293 Cell Kynurenine Assay | HEK293-IDO1 | IC50 | 1.1 | [10][11] | |
| HeLa Cell Kynurenine Assay | HeLa | IC50 | 1.7 | [10] | |
| SKOV-3 Cell Kynurenine Assay | SKOV-3 | IC50 | ~9.5 | [6] |
Experimental Protocols
General Protocol for In Vitro T-Cell Anergy Reversal Assay
This protocol outlines a general procedure for assessing the ability of IDO1 inhibitors to reverse T-cell anergy induced by IDO1-expressing cells. This method is based on common practices in the field, such as the Mixed Lymphocyte Reaction (MLR) and co-culture systems.
1. Cell Preparation:
-
Responder T-cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Stimulator/IDO1-expressing cells: Use either monocyte-derived dendritic cells (DCs) matured in the presence of IFN-γ to induce IDO1 expression, or an IDO1-expressing tumor cell line (e.g., HeLa or SKOV-3 cells treated with IFN-γ).
2. Co-culture and Anergy Induction:
-
Co-culture the responder T-cells with the IDO1-expressing stimulator cells at an appropriate ratio (e.g., 10:1 T-cell to DC ratio).
-
Culture the cells in complete RPMI-1640 medium, which contains a physiological concentration of tryptophan.
-
The presence of IDO1-expressing cells will lead to tryptophan depletion and kynurenine accumulation, inducing a state of anergy in the T-cells.
3. Treatment with IDO1 Inhibitors:
-
Add the test compounds (this compound or other IDO1 inhibitors) at a range of concentrations to the co-culture wells at the beginning of the experiment.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known active IDO1 inhibitor).
4. Assessment of T-cell Proliferation:
-
After a defined incubation period (typically 3-5 days), assess T-cell proliferation using one of the following methods:
-
[³H]-Thymidine incorporation assay: Pulse the cells with [³H]-Thymidine for the final 18-24 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE or CellTrace™ Violet dilution assay: Label the T-cells with a fluorescent proliferation dye (e.g., CFSE or CellTrace™ Violet) before co-culture. After incubation, analyze the dilution of the dye by flow cytometry, which is indicative of cell division.
-
5. Data Analysis:
-
Calculate the percentage of T-cell proliferation inhibition for the vehicle control compared to a baseline without IDO1-expressing cells.
-
Determine the concentration of the IDO1 inhibitor that results in a 50% reversal of this inhibition (EC50 or ED50).
Signaling Pathways
IDO1-Mediated T-Cell Anergy Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IDO1 activity that leads to T-cell anergy, and the point of intervention for IDO1 inhibitors.
Caption: IDO1-mediated T-cell anergy pathway and inhibitor action.
Experimental Workflow for T-Cell Anergy Reversal Assay
The following diagram outlines the typical workflow for an in vitro experiment designed to assess the efficacy of an IDO1 inhibitor in reversing T-cell anergy.
Caption: Workflow for T-cell anergy reversal assay.
Conclusion
This compound demonstrates potent and selective inhibition of the IDO1 enzyme, leading to the reversal of T-cell anergy in preclinical models. When compared to other IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat, all compounds show efficacy in the nanomolar range in various in vitro assays. The choice of a specific inhibitor for further research and development may depend on a variety of factors including potency in specific cellular contexts, pharmacokinetic properties, and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these promising immuno-oncology drug candidates.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Frontiers | mTORC1 Inhibition Protects Human Regulatory T Cells From Granzyme-B-Induced Apoptosis [frontiersin.org]
- 3. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Review of PF-06840003 and Other Investigational IDO1 Inhibitors
An in-depth analysis of preclinical and clinical data for researchers and drug development professionals.
This guide provides a comparative overview of PF-06840003, an investigational inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), and other notable IDO1 inhibitors that have been evaluated in clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative performance based on available experimental data.
Introduction to IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.[1] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. Several small molecule inhibitors targeting IDO1 have been developed and investigated in clinical trials. This guide focuses on a comparative analysis of this compound against other key IDO1 inhibitors: epacadostat, navoximod, indoximod, and BMS-986205.
Mechanism of Action: The IDO1 Pathway
IDO1 inhibitors primarily work by blocking the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. By inhibiting this step, these drugs aim to increase local tryptophan levels and reduce kynurenine concentrations within the tumor microenvironment. This is expected to reverse the suppression of effector T cells and natural killer (NK) cells and reduce the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
It is noteworthy that while most IDO1 inhibitors are direct competitive or non-competitive inhibitors of the enzyme, indoximod has a distinct mechanism of action. It does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic, thereby reversing the downstream immunosuppressive effects of tryptophan depletion.[2][3][4][5][6]
Preclinical Performance: A Comparative Summary
The following table summarizes key preclinical data for this compound and other selected IDO1 inhibitors, focusing on their in vitro potency.
| Compound | Target(s) | IC50 (Human IDO1) | Cell-based Potency (EC50) | Key Preclinical Findings |
| This compound | IDO1 | 0.41 µM | 1.8 µM (HeLa assay) | Orally active and brain-penetrant. Reduces intratumoral kynurenine by >80% in mice.[7] |
| Epacadostat | IDO1 | 71.8 nM (enzymatic) | 10 nM (cell-based) | Highly selective for IDO1 over IDO2 and TDO.[8] In vivo IC50 estimated to be ~70 nM.[9][10] |
| Navoximod | IDO1 | 7 nM (Ki) | 75 nM | Orally bioavailable with a favorable pharmacokinetic profile.[11][12] Reduces plasma and tissue kynurenine by ~50% in mice.[11] |
| Indoximod | IDO/TDO pathway (indirect) | N/A (not a direct enzyme inhibitor) | N/A | Acts as a tryptophan mimetic to reactivate mTOR signaling.[2][3][4][5][6] |
| BMS-986205 | IDO1 | N/A | N/A | Potent and selective oral IDO1 inhibitor.[13] |
Clinical Development and Experimental Protocols
This section outlines the clinical trial designs for the initial phase 1 studies of each inhibitor, providing insight into the methodologies used to assess their safety, pharmacokinetics, and preliminary efficacy.
Experimental Workflow: Phase 1 Clinical Trial Design
The typical workflow for a Phase 1, first-in-human study of an investigational IDO1 inhibitor involves several key stages, from patient screening to data analysis.
This compound: Phase 1 Study in Malignant Glioma (NCT02764151)
-
Study Design: An open-label, multicenter, dose-escalation Phase 1 study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in patients with recurrent malignant gliomas.[14][15][16]
-
Patient Population: Adult patients with recurrent malignant gliomas.
-
Treatment Regimen: Oral this compound administered in escalating dose cohorts: 125 mg once-daily (QD), 250 mg QD, 250 mg twice-daily (BID), and 500 mg BID.[17][18]
-
Primary Objectives: To evaluate the safety and tolerability of increasing doses of this compound and to determine the MTD and RP2D.[14][15]
-
Secondary Objectives: To evaluate single and multiple dose plasma and cerebrospinal fluid (CSF) pharmacokinetics, the dose-response relationship for target engagement, and anti-tumor activity.[14][15]
Epacadostat: Phase 1/2 Study (ECHO-202/KEYNOTE-037)
-
Study Design: A multicenter, open-label Phase 1/2 trial evaluating epacadostat in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The Phase 1 portion involved a 3+3 dose escalation.[19][20][21]
-
Patient Population: Patients with various advanced solid tumors.
-
Treatment Regimen: Oral epacadostat at escalating doses (25, 50, 100, or 300 mg BID) in combination with intravenous pembrolizumab (2 mg/kg or 200 mg every 3 weeks).[19][20]
-
Primary Objectives (Phase 1): To determine the MTD, safety, and tolerability of the combination.[19]
-
Secondary Objectives (Phase 1): Preliminary antitumor activity and pharmacokinetics.[19]
Navoximod (GDC-0919): Phase 1a Monotherapy Study (NCT02048709) and Phase 1 Combination Study
-
Study Design (Monotherapy): An open-label, Phase 1a dose-escalation study to assess the safety, pharmacokinetics, and pharmacodynamics of navoximod in patients with recurrent advanced solid tumors.[22][23]
-
Treatment Regimen (Monotherapy): Oral navoximod at doses from 50 mg to 800 mg BID on a 21/28 day schedule, and a 600 mg BID continuous dosing cohort.[22][23]
-
Study Design (Combination): A Phase 1 study with a 3+3 dose-escalation design evaluating navoximod in combination with the anti-PD-L1 antibody atezolizumab.[24][25]
-
Treatment Regimen (Combination): Oral navoximod at escalating doses (50-1000 mg BID) with a fixed dose of atezolizumab (1200 mg) every 3 weeks.[24][25]
Indoximod: Phase 1/2 Combination Studies
-
Study Design: Multiple Phase 1/2 studies investigating indoximod in combination with various agents, including checkpoint inhibitors (ipilimumab, pembrolizumab, nivolumab) and chemotherapy (temozolomide).[26][27][28][29]
-
Treatment Regimen (with Ipilimumab): A standard 3+3 dose escalation of oral indoximod (starting at 600 mg BID) with ipilimumab (3mg/kg every 3 weeks for 4 doses).[26]
-
Treatment Regimen (with Temozolomide): Dose escalation of oral indoximod (600, 1000, or 1200 mg BID) with a standard fixed dose of temozolomide.[27]
BMS-986205: Phase 1/2a Combination Study (CA017003)
-
Study Design: A Phase 1/2a study of BMS-986205 in combination with the anti-PD-1 antibody nivolumab in patients with advanced cancers. The Phase 1 portion utilized a 3+3 dose escalation design.[1][13][30]
-
Treatment Regimen: Oral BMS-986205 administered daily at escalating doses (e.g., 50 mg and 100 mg daily in the HCC cohort) with nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks).[1][13][30]
-
Primary Objectives (Phase 1): To determine the safety and tolerability of the combination.[1]
Comparative Clinical Data
The following tables present a summary of the pharmacokinetic and preliminary efficacy data from the initial clinical studies of these IDO1 inhibitors. Direct comparisons should be made with caution due to differences in study design, patient populations, and combination therapies.
Pharmacokinetic Parameters
| Compound | Half-life (t1/2) | Key Pharmacokinetic Observations |
| This compound | 2 to 4 hours (active enantiomer PF-06840002)[17][18] | Predicted human half-life of 16-19 hours.[7] CSF-to-plasma ratio of 1.00, indicating good CNS penetration.[17][18] |
| Epacadostat | N/A | Body weight was a significant covariate for pharmacokinetics.[9][10] |
| Navoximod | ~11 hours[22][23] | Rapidly absorbed (Tmax ~1 hour) with dose-proportional increases in exposure.[22][23] |
| Indoximod | N/A | Good oral bioavailability and favorable pharmacokinetics with twice-daily dosing.[31] |
| BMS-986205 | 1.8 to 6.6 hours (preclinical)[30] | Absolute oral bioavailability ranged from 10% to 64% in preclinical models.[30] |
Preliminary Clinical Efficacy
| Compound | Study | Combination Agent(s) | Patient Population | Key Efficacy Results |
| This compound | Phase 1 (NCT02764151) | Monotherapy | Recurrent Malignant Glioma | Disease control in 8 of 17 patients (47%). Mean duration of stable disease was 32.1 weeks.[17][18] |
| Epacadostat | ECHO-202 (Phase 1) | Pembrolizumab | Advanced Solid Tumors | Objective responses in 12 of 22 (55%) melanoma patients and responses in other tumor types.[20] |
| Navoximod | Phase 1a (NCT02048709) | Monotherapy | Advanced Solid Tumors | 8 of 22 (36%) patients had stable disease.[22][23] |
| Navoximod | Phase 1 | Atezolizumab | Advanced Solid Tumors | Partial or complete responses in 10 of 92 (11%) patients in the expansion cohort.[24] |
| Indoximod | Phase 1b/2 | Ipilimumab/Pembrolizumab/Nivolumab | Unresectable Melanoma | In the pembrolizumab combination cohort, the overall response rate was 53%.[2] |
| BMS-986205 | Phase 1/2 | Nivolumab | Advanced Bladder Cancer | Overall response rate of 32%.[1] |
Conclusion
The landscape of IDO1 inhibitors has seen both promising early signals and significant setbacks, most notably the failure of the Phase 3 ECHO-301 trial of epacadostat in melanoma.[32] this compound has demonstrated target engagement and preliminary clinical benefit as a monotherapy in a challenging disease like recurrent malignant glioma, with the added advantage of CNS penetration.
A direct comparison of the efficacy of these agents is challenging due to the varied clinical trial designs and patient populations. However, the data presented in this guide offer a basis for understanding the relative preclinical potency, pharmacokinetic properties, and early clinical activity of this compound in the context of other key IDO1 inhibitors. Further clinical investigation is necessary to fully elucidate the therapeutic potential of IDO1 inhibition and to identify the patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ATIM-29. A PHASE 1 STUDY OF this compound, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. iTeos Announces Initiation of Phase 1 Clinical Trial of IDO1 inhibitor | Pfizer [pfizer.com]
- 17. researchgate.net [researchgate.net]
- 18. A phase 1 study of this compound, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Updated Data from ECHO-202 Trial of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) Demonstrate Clinical Activity Across Multiple Tumor Types | Business Wire [sttinfo.fi]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. ascopubs.org [ascopubs.org]
- 28. Updates on phase1b/2 trial of the indoleamine 2,3-dioxygenase pathway (IDO) inhibitor indoximod plus checkpoint inhibitors for the treatment of unresectable stage 3 or 4 melanoma. - ASCO [asco.org]
- 29. academic.oup.com [academic.oup.com]
- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 31. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 32. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of PF-06840003: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PF-06840003 are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
Essential Safety and Handling Precautions
This compound is a chemical compound intended for laboratory research use. Adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields are mandatory to prevent eye contact.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Use a suitable respirator, especially when handling the compound in powder form to avoid inhalation of dust.
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with adequate exhaust ventilation.
-
Ensure a safety shower and eye wash station are readily accessible.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Formulation | Storage Temperature | Stability |
| Powder | -20°C | ≥ 1 year |
| Solution in DMSO | -20°C | Up to 3 months |
| -80°C | Not specified |
Disposal Procedures for this compound
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following are general guidelines based on the Safety Data Sheet (SDS) and best laboratory practices.
Waste Categorization: Based on the available Safety Data Sheet, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Therefore, waste containing this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Segregation:
-
Do not mix waste containing this compound with other waste streams.
-
Keep solid waste (e.g., contaminated gloves, pipette tips) separate from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Use clearly labeled, leak-proof, and compatible containers for waste collection.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a designated hazardous waste container.
-
Do not dispose of these solutions down the drain.
-
-
Solid Waste:
-
Place all disposables contaminated with this compound (e.g., weighing paper, pipette tips, gloves, lab coats) in a designated solid hazardous waste container.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label fully defaced.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Experimental Protocols
While specific, detailed protocols for every conceivable experiment are beyond the scope of this guide, the following provides an overview of methodologies for common assays involving this compound.
In Vitro IDO1 Inhibition Assay (HeLa Cells)
This protocol outlines a general procedure to assess the inhibitory activity of this compound on IDO1 in a cellular context.
Methodology:
-
Cell Culture: Culture HeLa cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: Seed HeLa cells in 96-well plates and treat with human interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Add varying concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) to the cells and incubate for a specified period.
-
Tryptophan Depletion Measurement: The activity of IDO1 is determined by measuring the conversion of tryptophan to kynurenine.
-
Kynurenine Quantification: Collect the cell culture supernatant and quantify the concentration of kynurenine using a colorimetric assay or by HPLC.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
In Vitro IDO1 Inhibition Assay (LPS/IFN-γ-stimulated THP-1 cells)
This protocol describes a method to evaluate this compound's effect on IDO1 activity in a monocyte-like cell line.
Methodology:
-
Cell Culture: Maintain THP-1 cells in suspension in an appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Cell Stimulation: Treat THP-1 cells with lipopolysaccharide (LPS) and IFN-γ to stimulate IDO1 expression and activity.
-
Compound Incubation: Introduce different concentrations of this compound to the stimulated cells.
-
Metabolite Analysis: After incubation, measure the level of kynurenine in the cell culture supernatant to determine the extent of IDO1 inhibition.
-
IC50 Determination: Calculate the IC50 value as described for the HeLa cell assay.
Signaling Pathway and Experimental Workflow
IDO1 Signaling Pathway in Tryptophan Metabolism
The following diagram illustrates the central role of IDO1 in the tryptophan catabolism pathway, a key mechanism of immune suppression in cancer. This compound acts by inhibiting the IDO1 enzyme.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immune suppression.
General Experimental Workflow for In Vitro IDO1 Inhibition Assay
This diagram outlines the typical steps involved in an in vitro experiment to assess the efficacy of this compound.
Caption: A typical workflow for an in vitro IDO1 inhibition assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
In Vitro Potency (IC50 Values):
| Assay | Cell Line/Enzyme | IC50 (µM) |
| Enzymatic Assay | Human IDO1 | Not Specified |
| Cellular Assay | HeLa cells | 1.8 |
| Cellular Assay | LPS/IFN-γ-stimulated THP-1 cells | 1.7 |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C12H9FN2O2 |
| Molecular Weight | 232.21 g/mol |
| Solubility | Soluble in DMSO |
By providing this comprehensive guide, we aim to be the preferred source for essential safety and handling information, fostering a culture of safety and trust within the research community.
Navigating the Safe Handling of PF-06840003: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of PF-06840003, a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The following procedural guidance outlines operational and disposal plans to facilitate the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS) from MedChemExpress, this compound is classified with the following hazards[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Respiratory tract irritation, Category 3): May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment to mitigate exposure risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and respiratory irritation[1]:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Suitable respirator when handling powder or creating aerosols. |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound, from receiving to disposal. The following step-by-step operational plan should be strictly adhered to.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Equipment: Ensure an accessible safety shower and eye wash station are available and in good working order before commencing any work[1].
Handling the Compound
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols[1].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Dissolving the Compound
-
This compound is typically a solid, light yellow to yellow powder.
-
It is soluble in DMSO (≥ 100 mg/mL).
-
Follow established laboratory protocols for dissolving chemical compounds, using the appropriate solvent and safety measures.
Storage
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures should be taken[1]:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Skin Contact | Wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.
-
Spills: In case of a spill, wear full personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Clean the spill area thoroughly.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
